molecular formula C7H7Br2NO B14165649 4,5-Dibromo-2-methoxyaniline CAS No. 367521-06-0

4,5-Dibromo-2-methoxyaniline

Cat. No.: B14165649
CAS No.: 367521-06-0
M. Wt: 280.94 g/mol
InChI Key: QRSDRPFQDQCMLZ-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-methoxyaniline is a useful research compound. Its molecular formula is C7H7Br2NO and its molecular weight is 280.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5-Dibromo-2-methoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dibromo-2-methoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dibromo-2-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSDRPFQDQCMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001327871
Record name 4,5-dibromo-2-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658695
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

367521-06-0
Record name 4,5-dibromo-2-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Dibromo-2-methoxyaniline: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 4,5-Dibromo-2-methoxyaniline, a halogenated aromatic amine of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific isomer, this document establishes its chemical identity through systematic nomenclature and predictive analysis. A plausible synthetic route is detailed, drawing upon established methodologies for the bromination of substituted anilines. Furthermore, predicted physicochemical properties and spectroscopic data are presented, offering a foundational understanding for researchers exploring this and related molecular scaffolds. This guide serves as a valuable resource for professionals engaged in the design and synthesis of novel chemical entities.

Introduction: The Significance of Halogenated Anilines in Medicinal Chemistry

Halogenated anilines are a class of chemical intermediates that play a pivotal role in the synthesis of a wide array of complex organic molecules, particularly in the pharmaceutical industry. The introduction of halogen atoms onto the aniline scaffold significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications are critical in modulating the pharmacological profile of a drug candidate, including its binding affinity to biological targets, pharmacokinetic properties, and overall efficacy. The strategic placement of bromo- and methoxy-substituents on the aniline ring, as in the case of 4,5-Dibromo-2-methoxyaniline, offers a versatile platform for further chemical elaboration and the exploration of novel chemical space in drug discovery programs.

Chemical Structure and Identifiers

Establishing the precise chemical identity of a molecule is fundamental for any scientific investigation. This section details the structure and key identifiers for 4,5-Dibromo-2-methoxyaniline.

IUPAC Name and Structure

The systematic IUPAC name for the compound is 4,5-Dibromo-2-methoxyaniline . Following IUPAC nomenclature rules, the aniline ring is numbered starting from the carbon bearing the amino group as position 1. The substituents are then assigned the lowest possible locants, resulting in the methoxy group at position 2, and the bromo groups at positions 4 and 5.

Caption: 2D Chemical Structure of 4,5-Dibromo-2-methoxyaniline.

SMILES Notation

The Simplified Molecular-Input Line-Entry System (SMILES) is a line notation for encoding molecular structures. The canonical SMILES string for 4,5-Dibromo-2-methoxyaniline is:

COc1cc(Br)c(Br)cc1N

Key Physicochemical Properties (Predicted)

In the absence of direct experimental data for 4,5-Dibromo-2-methoxyaniline, its physicochemical properties can be predicted based on the known data of its isomers and related compounds. These predictions are valuable for anticipating its behavior in various experimental settings.

PropertyPredicted ValueReference Compound(s) for Prediction
Molecular Formula C₇H₇Br₂NO-
Molecular Weight 280.95 g/mol -
Appearance Likely a solid at room temperature4-Bromo-2-methoxyaniline is a solid[1].
Melting Point Expected to be in the range of 60-100 °C4-Bromo-2-methoxyaniline has a melting point of 59 °C. Increased halogenation generally raises the melting point.
Boiling Point > 250 °C-
Solubility Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and dichloromethane.4-Bromo-2-methoxyaniline is soluble in methanol.

Proposed Synthesis Protocol

Retrosynthetic Analysis

The target molecule, 4,5-Dibromo-2-methoxyaniline, can be conceptually disconnected to identify a suitable starting material. A logical precursor is 2-methoxyaniline (o-anisidine), which can undergo electrophilic bromination. The directing effects of the amino (-NH₂) and methoxy (-OCH₃) groups, both being ortho-, para-directing and activating, need to be carefully considered to achieve the desired regioselectivity.

G 4,5-Dibromo-2-methoxyaniline 4,5-Dibromo-2-methoxyaniline 2-Methoxyaniline 2-Methoxyaniline 4,5-Dibromo-2-methoxyaniline->2-Methoxyaniline Electrophilic Bromination

Caption: Retrosynthetic approach for 4,5-Dibromo-2-methoxyaniline.

Step-by-Step Experimental Workflow

This proposed synthesis involves the direct bromination of 2-methoxyaniline using a suitable brominating agent. The choice of solvent and reaction conditions is critical to control the extent of bromination and the isomeric distribution of the products.

Starting Material: 2-Methoxyaniline (o-anisidine) Reagent: N-Bromosuccinimide (NBS) or Bromine (Br₂) Solvent: Acetic acid or a chlorinated solvent (e.g., dichloromethane)

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of 2-methoxyaniline in a suitable solvent (e.g., glacial acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask should be placed in an ice bath to maintain a low temperature.

  • Addition of Brominating Agent: Slowly add a solution of 2.0 equivalents of the brominating agent (e.g., N-Bromosuccinimide dissolved in the same solvent) to the stirred solution of 2-methoxyaniline over a period of 30-60 minutes. It is crucial to maintain the reaction temperature below 10 °C to minimize side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product.

  • Neutralization: Carefully neutralize the aqueous mixture with a saturated solution of sodium bicarbonate to quench any remaining acid.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will likely be a mixture of isomers. Purify the desired 4,5-Dibromo-2-methoxyaniline using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Causality Behind Experimental Choices:

  • Low Temperature: Electrophilic bromination of anilines is a highly exothermic and rapid reaction. Maintaining a low temperature helps to control the reaction rate, preventing over-bromination and the formation of undesired byproducts.

  • N-Bromosuccinimide (NBS): NBS is often preferred over liquid bromine as it is a solid and easier to handle, providing a slow and controlled release of electrophilic bromine.

  • Acetic Acid as Solvent: Acetic acid is a common solvent for bromination reactions as it can protonate the amino group, slightly deactivating the ring and providing better control over the substitution pattern.

  • Column Chromatography: Due to the presence of multiple activating groups on the aromatic ring, a mixture of mono-, di-, and possibly tri-brominated isomers is expected. Column chromatography is an essential purification step to isolate the desired 4,5-dibromo isomer.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound. The following are predicted spectroscopic characteristics for 4,5-Dibromo-2-methoxyaniline based on the analysis of its structural features and data from similar compounds.

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy and amino group protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.0-7.5Singlet1HAromatic HAromatic proton likely in a region influenced by two bromo-substituents.
~6.5-7.0Singlet1HAromatic HAromatic proton in a different electronic environment.
~3.8-4.0Singlet3H-OCH₃Typical chemical shift for a methoxy group attached to an aromatic ring.
~4.0-5.0Broad Singlet2H-NH₂The chemical shift of the amino protons can vary and the signal is often broad due to quadrupole broadening and exchange with trace amounts of water.
¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~145-155C-OCarbon attached to the electron-withdrawing oxygen atom.
~140-150C-NCarbon attached to the nitrogen atom.
~110-135Aromatic C-H & C-BrChemical shifts for the remaining aromatic carbons, with carbons attached to bromine appearing in the lower end of this range.
~55-60-OCH₃Typical chemical shift for a methoxy carbon.
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected Molecular Ion (M⁺): A characteristic isotopic pattern for two bromine atoms will be observed. The major peaks will be at m/z values corresponding to the presence of ⁷⁹Br₂ (M⁺), ⁷⁹Br⁸¹Br (M+2), and ⁸¹Br₂ (M+4) in an approximate ratio of 1:2:1. The most abundant peak will be the M+2 peak.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-3500N-H stretchPrimary Amine (-NH₂)
2850-3000C-H stretchMethoxy (-OCH₃) and Aromatic C-H
1500-1600C=C stretchAromatic Ring
1200-1300C-O stretchAryl Ether
1000-1100C-N stretchAromatic Amine
500-700C-Br stretchAryl Bromide

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 4,5-Dibromo-2-methoxyaniline. Based on the data for related brominated anilines, the following hazards should be anticipated:

  • Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled.

  • Irritation: May cause skin and eye irritation.

  • Environmental Hazard: Potentially harmful to aquatic life.

Recommended Personal Protective Equipment (PPE):

  • Safety goggles or a face shield.

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat.

  • Work in a well-ventilated fume hood.

Applications in Research and Drug Development

Substituted anilines are foundational building blocks in medicinal chemistry. 4,5-Dibromo-2-methoxyaniline, with its specific substitution pattern, offers several strategic advantages for drug development professionals:

  • Scaffold for Library Synthesis: It can serve as a starting point for the synthesis of a diverse library of compounds for high-throughput screening.

  • Vector for Further Functionalization: The amino group can be readily acylated, alkylated, or used in coupling reactions to introduce a wide range of functional groups. The bromo-substituents are amenable to various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

  • Modulation of Physicochemical Properties: The presence of two bromine atoms significantly increases the lipophilicity of the molecule, which can be a key factor in improving cell permeability and oral bioavailability of a drug candidate.

Conclusion

This technical guide has established the chemical identity of 4,5-Dibromo-2-methoxyaniline and provided a comprehensive, albeit predictive, overview of its synthesis, properties, and potential applications. While direct experimental data for this specific isomer remains elusive in the public domain, the presented information, grounded in the principles of organic chemistry and data from closely related analogues, offers a solid foundation for researchers and drug development professionals. The proposed synthetic route and predicted spectroscopic data provide a practical starting point for the preparation and characterization of this compound, paving the way for its exploration as a novel building block in the quest for new therapeutic agents.

References

  • TCI America.
  • Sigma-Aldrich.

Sources

An In-Depth Technical Guide to 2,4-Dibromo-5-methoxyaniline: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, halogenated organic molecules serve as pivotal building blocks for the synthesis of complex chemical entities. Among these, brominated aromatic amines are of particular interest due to their versatile reactivity in cross-coupling reactions and other transformations. This guide provides a comprehensive technical overview of 2,4-Dibromo-5-methoxyaniline, a lesser-known yet potentially valuable substituted aniline. Due to the limited availability of data for the specifically requested "4,5-Dibromo-2-methoxyaniline," this document focuses on the well-characterized isomer, 2,4-Dibromo-5-methoxyaniline, which possesses significant potential for research and development.

This guide will delve into the fundamental physicochemical properties, detailed synthetic protocols, analytical characterization, and potential applications of 2,4-Dibromo-5-methoxyaniline, with a focus on its relevance to drug discovery and materials science.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 2,4-Dibromo-5-methoxyaniline are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₇Br₂NO[1]
Molecular Weight 280.94 g/mol [1]
CAS Number 35736-52-8[1]
Appearance Brown liquid[1]

Synthesis of 2,4-Dibromo-5-methoxyaniline

The synthesis of 2,4-Dibromo-5-methoxyaniline can be achieved through the bromination of a suitable precursor. A common and effective method involves the electrophilic substitution of m-Anisidine using N-bromosuccinimide (NBS) as the brominating agent.

Synthesis Pathway

Synthesis m_Anisidine m-Anisidine Intermediate Bromination Reaction (5-10°C to room temp.) m_Anisidine->Intermediate NBS N-Bromosuccinimide (NBS) in Chloroform NBS->Intermediate Product 2,4-Dibromo-5-methoxyaniline Intermediate->Product caption Synthesis of 2,4-Dibromo-5-methoxyaniline

Sources

Technical Guide: Safety, Hazards, and Handling of 4,5-Dibromo-2-methoxyaniline

[1]

CAS Number: 367521-06-0 Formula: C₇H₇Br₂NO Molecular Weight: 280.95 g/mol Synonyms: 4,5-Dibromo-o-anisidine; Benzenamine, 4,5-dibromo-2-methoxy-[1]

Executive Summary & Chemical Identity

4,5-Dibromo-2-methoxyaniline is a halogenated aniline derivative primarily utilized as a scaffold in the synthesis of kinase inhibitors and other heterocyclic pharmaceutical agents.[1] Unlike common bulk solvents, this compound is a high-potency intermediate with significant toxicological risks rooted in its structural homology to o-anisidine (a known carcinogen).[1]

This guide synthesizes data from structural analogs (Read-Across Methodology) to establish a safety baseline where specific experimental data is absent. Treat this compound as a potential Carcinogen (Cat.[2] 1B), Skin Sensitizer, and Methemoglobinemia inducing agent.

Structural Analysis & Reactivity

The molecule features an electron-rich aniline core deactivated by two bromine atoms at the 4 and 5 positions.[1]

  • Electronic Effect: The methoxy group (position 2) and amine (position 1) are electron-donating, making the ring susceptible to oxidation.

  • Metabolic Risk: The primary amine is a structural alert for metabolic activation via N-hydroxylation, leading to potential DNA adduct formation.

  • Physical State: Solid (Powder/Crystalline).[3]

Hazard Identification (GHS Classification)

Note: As a research chemical, formal GHS classification may not be established by regulatory bodies. The following is a Derived Hazard Assessment based on SAR (Structure-Activity Relationships).

Hazard ClassCategoryHazard StatementMechanistic Basis
Acute Toxicity (Oral) Cat. 4 or 3H301/H302: Toxic/Harmful if swallowedAnalogous to o-anisidine (LD50 Rat: 2000 mg/kg) and halogenated anilines.[1]
Carcinogenicity Cat. 1BH350: May cause cancero-Anisidine core is a confirmed carcinogen (bladder/spleen).[1]
Skin Sensitization Cat. 1H317: May cause allergic skin reactionAnilines are notorious haptens; bromination often increases lipophilicity and skin penetration.
STOT - Repeated Cat. 2H373: Damage to blood (Methemoglobinemia)Aniline metabolites oxidize Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺).
Aquatic Toxicity Cat. 1/2H411: Toxic to aquatic lifeHalogenation significantly increases environmental persistence and bioconcentration factor (BCF).

Comprehensive Safety Protocols

Engineering Controls

Do not handle on an open bench.

  • Primary Containment: Use a certified Chemical Fume Hood or Powder Containment Balance Enclosure.

  • Air Velocity: Maintain face velocity > 0.5 m/s.

  • HEPA Filtration: Required if handling fine micronized powder to prevent dust aerosolization.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with halogenated aromatics due to rapid permeation.

  • Hand Protection:

    • Splash Contact: Double-gloved Nitrile (min 0.11 mm).[1]

    • Prolonged/Immersion:Silver Shield® (Laminate) or Viton® gloves.

  • Respiratory: If outside containment (e.g., spill cleanup), use a Full-Face Respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.

  • Body: Tyvek® lab coat or coveralls to prevent dust accumulation on street clothes.

Handling Workflow Visualization

The following diagram outlines the decision logic for handling this compound safely.

SafetyWorkflowStartReceive 4,5-Dibromo-2-methoxyanilineCheckStateCheck Physical State(Likely Solid/Powder)Start->CheckStateRiskAssessRisk Assessment:Is Quantity > 1g?CheckState->RiskAssessSmallScale< 1g: Fume HoodDouble Nitrile GlovesRiskAssess->SmallScaleLargeScale> 1g: Powder EnclosureSilver Shield GlovesTyvek SleevesRiskAssess->LargeScaleSolubilizationSolubilization (DMSO/DCM)SmallScale->SolubilizationLargeScale->SolubilizationWasteDisposal:Solid Toxic Waste (Incineration)Solubilization->Waste

Caption: Decision logic for scaling safety controls based on quantity handled. High-potency protocols apply above 1g.[1]

Emergency Response & First Aid

Firefighting Measures
  • Hazards: Emits toxic fumes of Hydrogen Bromide (HBr) , Nitrogen Oxides (NOx) , and Carbon Monoxide.

  • Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam. Do not use high-volume water jet (spreads contamination).[1]

  • Protocol: Firefighters must wear SCBA. HBr is corrosive to respiratory mucosa; rapid knockdown of vapors is critical.

Accidental Release (Spill)

Self-Validating Cleanup Protocol:

  • Evacuate: Clear area of non-essential personnel.

  • PPE Up: Don Full-Face Respirator (P100/OV) and Laminate gloves.

  • Contain: If powder, cover with damp paper towels (to suppress dust) or use a HEPA vacuum.

  • Neutralize/Clean: Wipe surface with a soap/water solution, followed by an ethanol wipe.

  • Validation: Use a UV lamp (365 nm) to inspect the area. Many aniline derivatives fluoresce; a dark spot or glowing residue indicates incomplete cleanup.

First Aid (Methemoglobinemia Specific)
  • Signs: Cyanosis (blue lips/nails), headache, dizziness within 1-4 hours.

  • Action:

    • Remove victim from exposure immediately.

    • Administer 100% Oxygen.

    • Medical Alert: Inform medical staff of "Aniline Exposure." The antidote is Methylene Blue (1-2 mg/kg IV), but this must be administered by a physician based on MetHb levels.

Physical & Chemical Properties[3][4][5][6][7]

PropertyValue (Experimental/Predicted)Source/Method
Appearance Off-white to grey/brown solidVisual inspection of analogs
Melting Point 85 - 95 °C (Estimated)SAR (Higher than mono-bromo: ~60°C)
Boiling Point > 260 °CPredicted
Solubility DMSO, Methanol, DCMLipophilic nature
LogP ~ 2.8 - 3.2Predicted (High Lipophilicity)
pKa ~ 2.5 - 3.0 (Conjugate Acid)Electron-withdrawing Bromines lower pKa

Toxicology & Metabolic Pathway

The toxicity of 4,5-Dibromo-2-methoxyaniline is driven by its metabolic activation.[1] The following diagram illustrates the bio-activation pathway common to halo-anilines.

MetabolicPathwayParent4,5-Dibromo-2-methoxyanilineCYP450CYP450OxidationParent->CYP450HydroxylamineN-HydroxylamineIntermediateCYP450->HydroxylamineEsterN-AcetoxyEsterHydroxylamine->Ester Phase IIMetHbHemoglobin Oxidation(Methemoglobinemia)Hydroxylamine->MetHb Redox CycleNitreniumNitrenium Ion(Electrophile)Ester->NitreniumDNADNA Adduct(Carcinogenicity)Nitrenium->DNA Covalent Bond

Caption: Metabolic activation pathway showing the divergence between acute blood toxicity (MetHb) and chronic genotoxicity (DNA binding).[1]

Storage & Disposal

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Light Sensitive (store in amber vials). Recommended temperature: 2-8°C (Refrigerate) to prevent oxidative degradation (browning).[1]

  • Incompatibilities: Strong oxidizing agents, Acids (forms salts), Acid chlorides.

  • Disposal:

    • Do not flush to sewer.

    • Collect as Hazardous Organic Waste (Solid) containing Halogens.

    • Label clearly: "Toxic Solid, Organic, N.O.S. (Contains Brominated Aniline)."[4][5][6][7][8]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 459257, 4-Bromo-2-methoxyaniline. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for o-Anisidine (CAS 90-04-0). Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link]

Methodological & Application

Buchwald-Hartwig amination reactions with 4,5-Dibromo-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Buchwald-Hartwig Amination of 4,5-Dibromo-2-methoxyaniline

Executive Summary

This guide details the operational protocols for performing Buchwald-Hartwig amination on 4,5-Dibromo-2-methoxyaniline . This substrate presents a classic "chemoselectivity vs. regioselectivity" paradox: it contains two electrophilic sites (aryl bromides) and one nucleophilic site (aniline amine).

Successful functionalization requires distinguishing between the C4-Br and C5-Br positions based on electronic activation energies. This note provides evidence-based strategies to selectively couple the C4-position, manage the competing free amine, and optimize yields for drug discovery applications (e.g., quinazoline or indole synthesis).

Mechanistic Analysis & Regioselectivity

To achieve reproducible results, one must understand the electronic landscape of the substrate. The oxidative addition (OA) of palladium(0) into the C-Br bond is the rate-determining step for this electron-rich system.

Electronic Activation Map
  • Position C5 (Para to

    
    ):  The amino group is a strong 
    
    
    
    -donor (+M effect). Electron density is pushed strongly into the ortho and para positions. Consequently, the C5-Br bond is highly electron-rich, increasing the energy barrier (
    
    
    ) for oxidative addition. (Deactivated)
  • Position C4 (Meta to

    
    , Para to 
    
    
    
    ):
    While the methoxy group is also a donor, it is weaker than the amine. Crucially, C4 is meta to the strong amino donor. In polyhalogenated arenes, the position least influenced by strong electron-donating groups (EDGs) is the most reactive. (Activated)
Visualizing the Pathway

G Substrate 4,5-Dibromo-2-methoxyaniline Pd_Complex Pd(0) Oxidative Addition Substrate->Pd_Complex Ligand Dependent C4_Path Path A: C4-Activation (Meta to NH2) Lower ΔG‡ Product_C4 Major Product: C4-Aminated C4_Path->Product_C4 C5_Path Path B: C5-Activation (Para to NH2) High ΔG‡ (Deactivated) Product_C5 Minor Product: C5-Aminated C5_Path->Product_C5 Pd_Complex->C4_Path Preferred Pd_Complex->C5_Path Disfavored

Figure 1: Regioselectivity decision tree driven by electronic directing effects of the amino and methoxy substituents.

Experimental Protocols

Strategy A: The "Protect-Then-Couple" Route (Recommended)

Best for: Scale-up, expensive coupling partners, and high purity requirements. Protecting the aniline as a carbamate (Boc) or amide (Acetyl) eliminates catalyst poisoning and prevents the substrate from acting as a nucleophile (homocoupling).

Step 1: Protection (Boc-Anhydride)

  • Dissolve 4,5-dibromo-2-methoxyaniline (1.0 equiv) in THF.

  • Add

    
     (1.1 equiv) and catalytic DMAP (0.05 equiv). Reflux for 2-4 hours.
    
  • Isolate the N-Boc protected intermediate.

Step 2: C4-Selective Buchwald-Hartwig Coupling

  • Substrate: N-Boc-4,5-dibromo-2-methoxyaniline (1.0 equiv)

  • Coupling Partner: Primary or Secondary Amine (1.05 equiv)

  • Catalyst:

    
     (1-2 mol%) or Pd(OAc)
    
    
    
  • Ligand: Xantphos (for rigidity/selectivity) or BINAP.

    • Note: Xantphos is preferred for regioselectivity due to its large bite angle.

  • Base:

    
     (2.0 equiv). Avoid strong alkoxides (
    
    
    
    ) to prevent Boc cleavage or bromine exchange.
  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

  • Temperature: 80°C (Do not exceed 100°C to maintain selectivity).

Protocol:

  • Charge a reaction vial with the N-Boc aryl halide, amine,

    
    , and Xantphos inside a glovebox or under Argon flow.
    
  • Add the Pd source last.

  • Add degassed solvent. Seal and heat to 80°C for 12-16 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc). The C4-isomer elutes first in most systems due to lower polarity compared to the C5 isomer.

Strategy B: Direct Coupling on Free Amine

Best for: Rapid screening, stable substrates, or when protection is impossible. This method requires highly active "Generational" precatalysts that can outcompete the substrate's own amine.

Key Reagents:

  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 .

    • Why: These precatalysts activate rapidly at lower temperatures, favoring the kinetic C4 product before the free amine interferes.

  • Base: LHMDS (1.0 M in THF) or NaOtBu.

    • Warning: LHMDS is milder and reduces hydrodebromination side-products.

Protocol:

  • Charge a vial with 4,5-dibromo-2-methoxyaniline (1.0 equiv), Coupling Amine (1.2 equiv), and BrettPhos Pd G3 (2-3 mol%).

  • Evacuate and backfill with

    
     (3x).
    
  • Add anhydrous THF or Toluene (0.2 M concentration).

  • Add LHMDS (2.2 equiv) dropwise at Room Temperature (RT).

  • Stir at RT for 1 hour, then heat to 65°C.

    • Checkpoint: Monitor by LCMS at 2 hours. If C4-monocoupling is >80%, stop heating to prevent bis-amination.

Data Summary & Troubleshooting

ParameterStrategy A (Protected)Strategy B (Direct)
Regioselectivity (C4:C5) > 15:1~ 8:1
Yield High (75-90%)Moderate (50-65%)
Catalyst Cost Low (Generic Pd/Ligand)High (Proprietary Precatalysts)
Risk of Bis-coupling Low (Steric control of Boc)Moderate
Main Side Product HydrodebrominationHomocoupling (Azo compounds)

Common Issues & Fixes:

  • Problem: Significant amount of hydrodebromination (loss of Br).

    • Fix: Switch solvent from alcoholic/ethereal types to Toluene. Reduce reaction temperature.[1]

  • Problem: Reaction stalls at 50% conversion.

    • Fix: The catalytic cycle is likely poisoned by the free bromide ions. Add 10-20 mol% of water (if using

      
      ) to improve solubility, or switch to a Pd G3 precatalyst which is more robust.
      
  • Problem: Bis-amination (Both Br replaced).

    • Fix: Reduce amine equivalents to 0.95. Lower temperature by 10°C.

Workflow Visualization

Workflow Start Start: 4,5-Dibromo-2-methoxyaniline Decision Is high regioselectivity critical? Start->Decision Path_A Route A: Protection Strategy (Recommended) Decision->Path_A Yes Path_B Route B: Direct Coupling (Rapid/Screening) Decision->Path_B No / Time Constrained Step_A1 1. Boc-Protection (Boc2O, DMAP, THF) Path_A->Step_A1 Step_A2 2. Coupling (C4-Selective) Pd2(dba)3 / Xantphos / Cs2CO3 Step_A1->Step_A2 Step_A3 3. Deprotection (TFA/DCM) Step_A2->Step_A3 Final Final Product: 4-Amino-5-bromo-2-methoxyaniline deriv. Step_A3->Final Step_B1 Coupling with Precatalyst BrettPhos Pd G3 / LHMDS Strict Temp Control (65°C) Path_B->Step_B1 Step_B1->Final

Figure 2: Operational workflow for selecting the appropriate coupling strategy.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Handy, S. T., & Zhang, Y. (2006). Regioselectivity in the Buchwald-Hartwig amination of polyhalogenated heterocycles. Chemical Communications, (3), 299-301.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3] Reaction intermediates and structure-activity relationships in the coupling of amines with aryl halides. Journal of the American Chemical Society, 116(13), 5969-5970.

  • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348-1350.

Sources

Strategic Utilization of 4,5-Dibromo-2-methoxyaniline in High-Value Heterocyclic Synthesis

[1][2][3]

Executive Summary

4,5-Dibromo-2-methoxyaniline (CAS: 367521-06-0) is a specialized halogenated aniline derivative that serves as a critical building block in the synthesis of fused heterocyclic systems.[1][2][3][4][5][6][7] Unlike common monosubstituted anilines, this intermediate offers a unique trifunctional handle: a primary amine for cyclization, a methoxy group for solubility/metabolic modulation (at the C8 position of fused rings), and two ortho-positioned bromine atoms (C4, C5) allowing for sequential, regioselective cross-coupling reactions.[1]

This application note details the protocols for utilizing this intermediate to generate 6,7-dibromo-8-methoxyquinazoline scaffolds—a "privileged structure" in kinase inhibitor discovery—and benzothiazole precursors used in chemiluminescent diagnostics.[1][2][3]

Chemical Profile & Specifications

ParameterSpecification
Chemical Name 4,5-Dibromo-2-methoxyaniline
Common Synonyms 4,5-Dibromo-o-anisidine; 2-Methoxy-4,5-dibromoaniline
CAS Number 367521-06-0
Molecular Formula C₇H₇Br₂NO
Molecular Weight 280.95 g/mol
Appearance Off-white to pale brown crystalline solid
Melting Point 99–101 °C (Recrystallized from ethanol)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1][2][3]
Key Reactivity Nucleophilic amine; Electrophilic aromatic substitution positions occupied; Pd-catalyzed coupling at C-Br bonds.[1][2][3]

Application I: Synthesis of 8-Methoxy-6,7-Disubstituted Quinazolines

Target Class: EGFR/VEGFR Kinase Inhibitors[1][2][3]

The 4,5-dibromo-2-methoxyaniline scaffold is particularly valuable because it cyclizes to form 6,7-dibromo-8-methoxyquinazoline .[1][2] This core mimics the geometry of blockbuster drugs like Erlotinib and Vandetanib but introduces an 8-methoxy group, which can enhance aqueous solubility and alter the metabolic profile of the final drug candidate.[1]

Mechanistic Pathway

The synthesis typically involves constructing the pyrimidine ring onto the aniline. The presence of the electron-donating methoxy group at the ortho position (relative to the amine) facilitates cyclization but requires careful control of pH to prevent side reactions at the bromine positions.[1]

QuinazolineSynthesisStart4,5-Dibromo-2-methoxyanilineInterIntermediate:N-Formyl DerivativeStart->InterReflux, EtOHStep1Formamidine Acetate(Cyclization Agent)Step1->InterProduct6,7-Dibromo-8-methoxyquinazolineInter->ProductCyclization(Acid/Base)DownstreamPd-Catalyzed Coupling(Library Generation)Product->DownstreamSuzuki/Buchwald

Figure 1: Synthetic route from aniline precursor to functionalized quinazoline core.

Experimental Protocol: Cyclization to Quinazoline Core

Reagents:

  • 4,5-Dibromo-2-methoxyaniline (1.0 eq)[1][2][3][4][5][6][7]

  • Formamidine acetate (1.5 eq)[1]

  • 2-Methoxyethanol (Solvent)[1][2][3]

  • Acetic acid (Catalytic)[1]

Step-by-Step Procedure:

  • Charge: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4,5-dibromo-2-methoxyaniline (10.0 g, 35.6 mmol) in 2-methoxyethanol (100 mL).

  • Add Reagent: Add formamidine acetate (5.56 g, 53.4 mmol) in a single portion.

  • Reaction: Heat the mixture to reflux (approx. 125 °C) under an inert atmosphere (Nitrogen or Argon) for 12–16 hours. Monitor by TLC (50% EtOAc/Hexanes) until the starting aniline spot disappears.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates directly upon cooling.

  • Isolation:

    • If solid forms: Filter the precipitate and wash with cold ethanol (2 x 20 mL) followed by diethyl ether.

    • If no solid forms: Concentrate the solvent under reduced pressure to ~20% volume, then pour into ice-water (200 mL) to induce precipitation.[1]

  • Purification: Recrystallize from ethanol/DMF (9:1) if necessary.[8]

  • Yield: Expected yield is 75–85% of 6,7-dibromo-8-methoxyquinazoline .[1][2][3]

Expert Insight: The 8-methoxy group provides steric bulk that may slightly retard the cyclization compared to unsubstituted anilines.[2] If conversion is slow, adding 0.1 eq of acetic acid can catalyze the initial formylation step.

Application II: Synthesis of Chemiluminescent Benzothiazoles

Target Class: Clinical Diagnostic Reagents[2][3]

4,5-Dibromo-2-methoxyaniline is a documented precursor for benzothiazole dioxetanes , which are high-sensitivity substrates for chemiluminescent immunoassays.[1][2][3] The bromine atoms are essential for tuning the emission wavelength and enhancing the "glow" duration.

Protocol: Conversion to 2-Substituted Benzothiazole

Reagents:

  • 4,5-Dibromo-2-methoxyaniline[1][2][3][4][5][6][7]

  • Benzoyl chloride (or relevant acid chloride)[1]

  • Lawesson’s Reagent or P₂S₅

  • Potassium ferricyanide (for Jacobson cyclization) or Thionyl chloride[1]

Workflow:

  • Amide Formation: React the aniline with the desired acid chloride in DCM/Pyridine to form the amide.

    • Note: The electron-withdrawing bromines reduce nucleophilicity; use a slight excess of acid chloride and allow longer reaction times (4–8 hours).[1]

  • Thionation: Convert the amide to a thioamide using Lawesson’s Reagent in refluxing toluene.

  • Jacobson Cyclization: Treat the thioamide with aqueous potassium ferricyanide in alkaline solution to close the benzothiazole ring.

    • Result: 4,5-dibromo-7-methoxy-benzothiazole derivative (Note: numbering changes in benzothiazole system).[1][2]

Process Optimization & Troubleshooting (Expertise)

Regioselectivity in Cross-Coupling

When using the 6,7-dibromo-8-methoxyquinazoline scaffold, the two bromine atoms are chemically distinct due to the electronic influence of the nitrogen atoms and the 8-methoxy group.[1][2][3]

  • C7-Bromine: More electron-deficient and sterically accessible.[1][2][3] It typically reacts first in Pd-catalyzed Suzuki-Miyaura couplings.[1][2][3]

  • C6-Bromine: More electron-rich and sterically crowded by the C5 proton and C7 substituent.[1][2][3] It reacts second.

Recommendation: To synthesize a library, perform the C7 coupling first at lower temperatures (60–80 °C), isolate the mono-coupled product, and then perform the C6 coupling under more forcing conditions (100 °C+, Buchwald ligands).

Stability of the Amino Group

The amino group in 4,5-dibromo-2-methoxyaniline is less basic than in anisidine due to the inductive effect of the two bromines.[1][2][3]

  • Implication: Acid-catalyzed reactions (like imine formation) may require stronger acids or higher temperatures.[1][2]

  • Storage: The compound is relatively stable to oxidation but should be stored under inert gas to prevent darkening (formation of azo-dimers) over months.[1]

Safety & Handling (Trustworthiness)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled (H302, H332).

  • Skin Sensitization: May cause an allergic skin reaction (H317).

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects (H411).[1][2]

Handling Protocol:

  • Engineering Controls: Always handle in a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended for solution handling), safety goggles, and lab coat.

  • Spill Management: Isolate the area. Adsorb on vermiculite. Do not flush into drains; the brominated nature makes it persistent in water systems.

  • Decontamination: Glassware should be rinsed with acetone, then washed with an alkaline detergent to remove organic residues before standard cleaning.

References

  • Synthesis of Vandetanib & Quinazoline Scaffolds

    • Reference: "An Alternative Synthesis of Vandetanib via a Microwave Accelerated Dimroth Rearrangement." PubMed. (2017).
    • Context: Describes the general reactivity of aniline precursors in forming quinazoline cores.
  • Benzothiazole Dioxetane Synthesis

    • Reference: "Heteroaryl substituted benzothiazole dioxetanes.
    • Context: Explicitly cites 4,5-dibromo-o-anisidine as a starting material for chemiluminescent substrates.[1][2][3]

    • [1]

  • Bromination Rearrangements & Characterization

    • Reference: Kohn, M. "Bromination of o-acetanisidide, o-anisidine, and a molecular rearrangement in the bromination of 4,5-dibromo-o-anisidine."[1][2][3][9][10] The Journal of Organic Chemistry, 18(5), 530–533.[11] (1953).[10]

    • Context: Fundamental characterization and synthesis of the 4,5-dibromo-2-methoxyaniline isomer.[1][2][3]

    • [1]

  • General Quinazoline Synthesis Reviews

    • Reference: "Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances." Frontiers in Chemistry.
    • Context: Methodologies for cyclizing substituted anilines.
    • [1]

Topic: Navigating Regioselectivity: A Guide to the Selective Functionalization of 4- vs. 5-Position Bromine on Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal Chemists

Introduction: The Pyrimidine Core and the Challenge of Regioselectivity

Pyrimidine motifs are a cornerstone of medicinal chemistry, forming the structural basis for a vast number of FDA-approved drugs, including kinase inhibitors like Imatinib and antiviral agents such as Zidovudine.[1][2] The biological importance of these scaffolds drives a continuous need for synthetic methods that allow for precise and predictable functionalization. When a pyrimidine ring is substituted with multiple halogens, such as bromine atoms at the 4- and 5-positions, chemists face a significant challenge: how to selectively react at one position while leaving the other untouched.

This application note serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond simple protocol recitation to explain the underlying principles that govern regioselectivity in cross-coupling reactions on brominated pyrimidines. We will explore the electronic and steric factors that differentiate the C4 and C5 positions and provide detailed, field-proven protocols for achieving selective functionalization at either site using common palladium-catalyzed cross-coupling reactions.

The Fundamental Principles of Regioselectivity

The inherent reactivity of a multi-halogenated pyrimidine generally follows the order C4 > C2 > C5.[2] This preference is primarily dictated by the electronic properties of the pyrimidine ring.

  • Electronic Effects: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, creating regions of low electron density (electrophilicity) at the α (2, 6) and γ (4) positions. Consequently, the C4-Br bond is more polarized and susceptible to oxidative addition by a palladium catalyst, which is often the rate-determining step in cross-coupling reactions.[1][2] The C5 position is less electron-deficient and thus inherently less reactive in these catalytic cycles.

  • Steric Effects: The C4 position is flanked by the C5-substituent and one of the ring nitrogens, while the C5 position is sterically shielded by substituents at both C4 and C6. In the absence of very large groups, electronic effects typically dominate, favoring C4 functionalization. However, as we will explore, steric hindrance can be strategically employed to override this electronic preference.[3][4]

The interplay of these factors forms the basis of our strategic approach to selective functionalization.

Strategic Workflow for Selective Functionalization

The choice of reaction conditions, particularly the palladium catalyst, ligand, and base, is paramount in directing the functionalization to the desired position. The following workflow provides a decision-making framework for achieving high regioselectivity.

G cluster_start Starting Material cluster_decision Strategic Decision cluster_c4 C4-Selective Pathway cluster_c5 C5-Selective Pathway cluster_end Product start 4,5-Dibromopyrimidine Derivative decision Target Position? start->decision c4_strategy Exploit Inherent Electronic Preference decision->c4_strategy  C4 c5_strategy Introduce Steric Hindrance at C4 decision->c5_strategy  C5 c4_protocol Use Standard Pd Catalysts (e.g., Pd(PPh3)4) & Less Bulky Ligands c4_strategy->c4_protocol product4 4-Functionalized Product c4_protocol->product4 c5_protocol Use Bulky, Electron-Rich Ligands (e.g., Buchwald-type biarylphosphines) to Block C4 Position c5_strategy->c5_protocol product5 5-Functionalized Product c5_protocol->product5

Caption: Decision workflow for regioselective functionalization.

Protocols for C4-Selective Functionalization

To leverage the innate electronic preference for the C4 position, standard palladium catalysis conditions are often effective. The key is to use catalysts and ligands that are not excessively bulky, allowing for facile oxidative addition at the more reactive C4-Br bond.

Protocol 3.1: C4-Selective Suzuki-Miyaura Coupling

This protocol is optimized for the arylation of the C4-position, a common transformation in drug discovery. The use of Pd(PPh₃)₄ is a classic choice that provides excellent results for this selective coupling.[1][5][6]

Reaction Scheme: R-B(OH)₂ + 4,5-Dibromopyrimidine → 4-Aryl-5-bromopyrimidine

Materials:

  • 4,5-Dibromopyrimidine derivative (1.0 equiv)

  • Arylboronic acid (1.1 - 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.03 - 0.05 equiv)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add the 4,5-dibromopyrimidine (1.0 equiv), arylboronic acid (1.1 equiv), and the chosen base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1, to achieve a concentration of ~0.1 M).

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.05 equiv) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. For microwave-assisted reactions, a temperature of 120-140 °C for 15-30 minutes can be highly effective.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the 4-aryl-5-bromopyrimidine.

Causality Behind Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable Pd(0) source. Its relatively modest steric profile does not impede approach to the C4 position.

  • Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[7] K₂CO₃ and K₃PO₄ are effective choices, with K₃PO₄ sometimes offering better yields for challenging substrates.[5][6]

  • Solvent: A mixture of an organic solvent (Dioxane, Toluene) and water is necessary to dissolve both the organic starting materials and the inorganic base.

Protocol 3.2: C4-Selective Buchwald-Hartwig Amination

This method installs a C-N bond, another critical linkage in pharmaceutical compounds. Selectivity is again achieved by using ligands that do not sterically encumber the catalyst.

Reaction Scheme: R₂NH + 4,5-Dibromopyrimidine → 4-(Dialkylamino)-5-bromopyrimidine

Materials:

  • 4,5-Dibromopyrimidine derivative (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃ (0.02 equiv)

  • Xantphos or BINAP (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene or Dioxane

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv), the ligand (0.04 equiv), and NaOtBu (1.4 equiv) to a flame-dried flask.

  • Add the 4,5-dibromopyrimidine (1.0 equiv).

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., Toluene) followed by the amine (1.2 equiv).

  • Reaction: Seal the flask and heat to 90-110 °C.

  • Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Protocols for C5-Selective Functionalization

Achieving selectivity at the less reactive C5 position requires overcoming the innate C4 preference. The most effective strategy is to use a catalytic system where the ligand's steric bulk physically blocks the palladium complex from accessing the C4 position, thereby forcing it to react at C5.

Protocol 4.1: C5-Selective Suzuki-Miyaura Coupling using Bulky Ligands

This protocol employs a sterically demanding biarylphosphine ligand (a "Buchwald ligand") to direct the reaction to the C5 position. The large cone angle of these ligands creates a crowded environment around the palladium center.

G cluster_ligand Sterically Demanding Ligand cluster_catalyst Catalyst Complex cluster_substrate 4,5-Dibromopyrimidine ligand Bulky Ligand (e.g., SPhos, XPhos) pd Pd ligand->pd complex [Pd]-Ligand Complex pd->complex pyrimidine C4-Br (More Reactive) C5-Br (Less Reactive) complex->pyrimidine Approach to C4 is Blocked complex:s->pyrimidine:s Reaction Proceeds at C5

Sources

Application Note & Protocol: Solvent Selection and Recrystallization for the Purification of 4,5-Dibromo-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Purity

4,5-Dibromo-2-methoxyaniline is a substituted aniline derivative, a class of compounds that serve as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes. The precise arrangement of the methoxy, amino, and bromo substituents on the aromatic ring imparts specific chemical properties that are leveraged in complex molecular architectures. As with any high-value synthetic intermediate, achieving high purity is paramount. Impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages.

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1] The principle is elegant in its simplicity: a compound is dissolved in a hot solvent in which it is highly soluble, and then allowed to crystallize as the solution cools and solubility decreases.[1] Ideally, impurities remain in the solvent, allowing for their physical separation from the purified crystals. The success of this technique hinges almost entirely on the selection of an appropriate solvent or solvent system. This guide provides a detailed protocol for the systematic selection of a recrystallization solvent and the subsequent purification of 4,5-Dibromo-2-methoxyaniline.

Foundational Principles: Analyte Properties and Solvent Theory

The choice of a recrystallization solvent is not arbitrary; it is a decision guided by the physicochemical properties of the compound to be purified. An ideal solvent for recrystallization should exhibit:

  • High solvency for the target compound at elevated temperatures.

  • Low solvency for the target compound at low temperatures.

  • High solvency for impurities at all temperatures, or very low solvency.

  • A boiling point below the melting point of the target compound.

  • Chemical inertness (it should not react with the compound).

  • Volatility for easy removal from the purified crystals.

Physicochemical Profile of 4,5-Dibromo-2-methoxyaniline
  • Structure and Polarity: The molecule contains a polar amino group (-NH2) and a moderately polar methoxy group (-OCH3), both of which can participate in hydrogen bonding. It also features two non-polar bromo substituents (-Br) on a non-polar benzene ring. This combination suggests that 4,5-Dibromo-2-methoxyaniline is a compound of moderate polarity . The addition of a second bromine atom, compared to 4-Bromo-2-methoxyaniline, will increase its molecular weight and likely decrease its solubility in highly polar solvents.

  • Melting Point: The related compound, 4-Bromo-2-methoxyaniline, has a melting point in the range of 57-61°C.[2][3] The increased molecular weight and intermolecular forces from the second bromine atom in 4,5-Dibromo-2-methoxyaniline would suggest a higher melting point, likely in the range of 70-100°C. This is a critical parameter for selecting a solvent with an appropriate boiling point.

  • Known Solubility of Analogs: 4-Bromo-2-methoxyaniline is known to be soluble in methanol.[3] p-Anisidine is sparingly soluble in water but soluble in ethanol, diethyl ether, acetone, and benzene.[4][5] This provides a strong starting point for our solvent screening.

Experimental Workflow: Solvent Selection Protocol

A systematic, small-scale screening is the most efficient method to identify the optimal recrystallization solvent.

Diagram of the Solvent Screening Workflow

G cluster_screening Solvent Screening Protocol start Place ~20 mg of crude 4,5-Dibromo-2-methoxyaniline in a small test tube add_solvent Add candidate solvent dropwise at room temp (~0.5 mL) start->add_solvent observe_rt Observe Solubility at Room Temperature add_solvent->observe_rt heat Gently heat the mixture to the solvent's boiling point observe_rt->heat Insoluble end Select Optimal Solvent(s) observe_rt->end Soluble (Unsuitable) observe_hot Observe Solubility when Hot heat->observe_hot cool Allow to cool slowly to RT, then place in an ice bath observe_hot->cool Soluble observe_hot->end Insoluble (Unsuitable) observe_xtal Observe Crystal Formation cool->observe_xtal observe_xtal->end Abundant Crystals (Good Candidate) observe_xtal->end No/Few Crystals (Poor Candidate)

Caption: Workflow for small-scale solvent screening.

Step-by-Step Screening Procedure
  • Preparation: Place approximately 20-30 mg of the crude 4,5-Dibromo-2-methoxyaniline into several small test tubes, one for each candidate solvent.

  • Room Temperature Test: To each tube, add a candidate solvent dropwise (starting with ~0.5 mL). Agitate the mixture. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single solvent because recovery will be poor.

  • Hot Dissolution Test: For solvents in which the compound was insoluble at room temperature, gently heat the test tube in a sand bath or water bath until the solvent boils. Add more solvent dropwise until the compound just dissolves. Record the approximate volume of solvent used. If the compound does not dissolve in a reasonable amount of solvent (~3 mL), it is likely a poor solvent.

  • Crystallization Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe if crystals form. A good solvent will yield a significant amount of crystalline solid.

  • Yield Maximization: After cooling to room temperature, place the test tube in an ice-water bath for 10-15 minutes. A successful solvent will show a marked increase in the quantity of crystals.

  • Solvent Pair Test: If no single solvent is ideal, try a solvent pair. Dissolve the compound in a minimal amount of a hot "good" solvent (one in which it is very soluble). Then, add a "poor" solvent (one in which it is sparingly soluble) dropwise until the hot solution becomes faintly cloudy. Re-heat to clarify and then allow to cool as before. Common pairs include ethanol/water, and ethyl acetate/hexanes.

Candidate Solvents for Screening

Based on the moderate polarity of the target compound, the following solvents and pairs are recommended for initial screening.

Solvent/PairTypeBoiling Point (°C)Rationale & Expected Outcome
Hexanes/Heptane Non-polar69 / 98Expected to be a poor solvent. May be useful as an anti-solvent in a solvent pair system.
Toluene Aromatic, Non-polar111May dissolve the compound when hot due to aromatic interactions. Good for compounds that can oil out.
Ethyl Acetate Moderate Polarity77A good starting candidate. Polarity is well-matched to many moderately polar organic solids.
Acetone Polar Aprotic56Often a good solvent, but its low boiling point may not provide a large solubility gradient.
Isopropanol Polar Protic82A common choice for anilines. Less polar than ethanol, which may be advantageous.
Ethanol Polar Protic78A versatile and effective solvent for many organic compounds, including anilines.
Methanol Polar Protic65Known to dissolve the related 4-bromo-2-methoxyaniline.[3] May be too effective, leading to lower recovery.
Ethanol/Water Solvent PairVariableAn excellent choice if the compound is highly soluble in ethanol. Water acts as the anti-solvent.
Ethyl Acetate/Hexanes Solvent PairVariableA classic pair balancing polarity. Good for removing both polar and non-polar impurities.

Master Protocol: Purification of 4,5-Dibromo-2-methoxyaniline

This protocol assumes that a suitable solvent (e.g., isopropanol or an ethanol/water mixture) has been identified from the screening process.

Equipment and Reagents
  • Crude 4,5-Dibromo-2-methoxyaniline

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks (2-3, appropriate sizes)

  • Hot plate with stirring capability

  • Stemless funnel and fluted filter paper (for hot filtration)

  • Büchner funnel, filter flask, and vacuum source

  • Spatula and glass stirring rod

  • Ice-water bath

Diagram of the Recrystallization Process

G cluster_protocol Recrystallization Protocol dissolve 1. Dissolve Crude Solid in minimum amount of hot solvent hot_filter 2. Hot Filtration (Optional: if insoluble impurities are present) dissolve->hot_filter cool_slow 3. Slow Cooling Allow solution to cool to room temperature dissolve->cool_slow No insoluble impurities hot_filter->cool_slow cool_ice 4. Ice Bath Cooling Maximize crystal formation cool_slow->cool_ice collect 5. Vacuum Filtration Collect crystals on Büchner funnel cool_ice->collect wash 6. Wash Crystals with small amount of ice-cold solvent collect->wash dry 7. Dry Purified Crystals (Air or vacuum oven) wash->dry

Caption: Step-by-step recrystallization workflow.

Detailed Procedure
  • Dissolution: Place the crude 4,5-Dibromo-2-methoxyaniline in an appropriately sized Erlenmeyer flask with a stir bar. Add a small portion of the chosen solvent and begin heating on a hot plate with stirring. Continue to add the solvent in small portions until the solid is completely dissolved at the boiling point. Causality: Using the minimum amount of hot solvent is crucial for maximizing the yield upon cooling.[1]

  • Hot Filtration (if necessary): If you observe any insoluble impurities (e.g., dust, solid byproducts), a hot filtration is required. Place a stemless funnel with fluted filter paper into the neck of a second pre-heated Erlenmeyer flask on the hot plate. Pour the hot solution through the filter paper. Expertise: Pre-heating the flask and funnel prevents premature crystallization of the product in the apparatus.

  • Crystallization via Slow Cooling: Remove the flask containing the clear, hot solution from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-defined crystals. Rapid cooling can cause the solid to precipitate, trapping impurities within the crystal lattice.[1]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20-30 minutes to maximize the recovery of the product from the solution.

  • Crystal Collection: Set up a Büchner funnel and filter flask for vacuum filtration. Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it seals against the funnel. Swirl the cold slurry of crystals and pour it into the center of the Büchner funnel with the vacuum applied.

  • Washing: Once the solvent (mother liquor) has been drawn through, wash the crystals with a small amount of ice-cold solvent. This removes any residual mother liquor containing dissolved impurities. Expertise: Using ice-cold solvent for washing minimizes the loss of the purified product, which would otherwise redissolve.

  • Drying: Leave the vacuum on to pull air through the crystals for several minutes to partially dry them. Transfer the purified crystals from the filter paper to a watch glass and allow them to air-dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting
  • Oiling Out: If the compound separates as an oil instead of crystals, it may be because the solution is supersaturated or the melting point of the solid is below the boiling point of the solvent. To resolve, reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly. Seeding with a small crystal can also help.

  • No Crystals Form: If no crystals appear after cooling in the ice bath, the solution may be too dilute or the compound is stubbornly supersaturated. Try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites. If that fails, a small seed crystal of the pure compound can be added. As a last resort, some solvent can be evaporated to increase the concentration.

  • Low Recovery: This is often caused by using too much solvent during the dissolution step or washing with solvent that was not ice-cold. Ensure the minimum amount of hot solvent is used.

References

  • Loba Chemie. (n.d.). p-ANISIDINE. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). p-Anisidine. Retrieved February 6, 2026, from [Link]

  • ChemBK. (n.d.). 4-methoxyaniline. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-2-methoxyaniline. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 2-Methoxyaniline. Retrieved February 6, 2026, from [Link]

  • International Journal of Health Sciences. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Retrieved February 6, 2026, from [Link]

  • ACS Publications. (2020). Synthesis of meta-Substituted Anilines via Copper-Catalyzed-Methoxy Rearrangement. Retrieved February 6, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 6, 2026, from [Link]

  • Progress in Chemical and Biochemical Research. (2020). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). US5117061A - Process of preparing substituted anilines.
  • University of California, Berkeley. (n.d.). Crystallization Solvents. Retrieved February 6, 2026, from [Link]

  • Scribd. (n.d.). Recrystallization. Retrieved February 6, 2026, from [Link]

  • PubMed. (2023). Practical Access to meta-Substituted Anilines by Amination of Quinone Imine Ketals Derived from Anisidines. Retrieved February 6, 2026, from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved February 6, 2026, from [Link]

  • CUNY Baruch College. (n.d.). Purification by Recrystallization. Retrieved February 6, 2026, from [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved February 6, 2026, from [Link]

  • IUCr Journals. (n.d.). (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework. Retrieved February 6, 2026, from [Link]

  • PMC. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved February 6, 2026, from [Link]

  • Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved February 6, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of o-Anisidine Bromination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The bromination of o-anisidine (2-methoxyaniline) is synthetically deceptive. While the substrate is highly activated due to the electron-donating effects of both the amino (


) and methoxy (

) groups, this high reactivity is the primary cause of yield loss.

The "Yield Traps":

  • Oxidative Tarring: The electron-rich ring is prone to Single Electron Transfer (SET) oxidation by bromine, leading to quinoidal species and polymerization (black tars).

  • Polybromination: The product (4-bromo-2-methoxyaniline) remains activated, often reacting further to form 4,6-dibromo derivatives.

  • Regio-scrambling: While the amino group strongly directs para, the ortho position (C6) remains competitive without steric control.

This guide provides three validated protocols ranging from high-fidelity protection strategies to modern "green" direct halogenation, followed by a troubleshooting matrix.

Validated Experimental Protocols

Protocol A: The "High-Fidelity" Route (Protection-Deprotection)

Best for: GMP environments requiring >99% purity and absolute regiocontrol.

Mechanism: Acetylation masks the amine, reducing ring reactivity and sterically blocking the ortho (C6) position, forcing bromination almost exclusively to the para (C4) position.

  • Protection: Dissolve o-anisidine (1.0 eq) in acetic acid (AcOH). Add acetic anhydride (1.1 eq) at 0°C. Stir at RT for 1h.

  • Bromination: Cool the solution of o-acetanisidide to 10–15°C. Dropwise add

    
     (1.05 eq) in AcOH. Maintain temperature <20°C to prevent hydrolysis.
    
    • Critical Step: Quench with aqueous sodium bisulfite (

      
      ) to remove excess 
      
      
      
      before workup.
  • Hydrolysis: Reflux the intermediate in 6M HCl or ethanolic NaOH for 2h.

  • Workup: Neutralize to pH 8-9. Filter the precipitate.

Expected Yield: 75–82% (over 3 steps) Selectivity: >98:2 (para:ortho)

Protocol B: The "Direct & Fast" Route (NBS/Acetonitrile)

Best for: High-throughput screening and atom economy.

Mechanism: N-Bromosuccinimide (NBS) provides a low, steady-state concentration of electrophilic bromine, minimizing oxidative side reactions compared to elemental


.
  • Dissolution: Dissolve o-anisidine (1.0 eq) in Acetonitrile (

    
    ) or DMF. Cool to -10°C.[1]
    
  • Addition: Add NBS (1.0 eq) portion-wise over 30 minutes. Do not add all at once.

    • Why? A spike in concentration causes localized over-bromination.

  • Reaction: Stir at 0°C for 2 hours. Monitor via TLC/HPLC.

  • Workup: Evaporate solvent. Resuspend residue in water. Extract with Ethyl Acetate.[2] Wash with brine.

Expected Yield: 88–92% Selectivity: ~95:5

Protocol C: The "Green" Route (H2O2/HBr)

Best for: Sustainability and scale-up.

Mechanism: Oxidative bromination generates


in situ from HBr using Hydrogen Peroxide. This is an "On-Water" reaction.[3]
  • Setup: Suspend o-anisidine (1.0 eq) in water (highly concentrated suspension). Add 48% HBr (1.1 eq).

  • Oxidation: Add 30%

    
     (1.1 eq) dropwise over 1 hour at 20°C.
    
    • Control: Exothermic![4] Keep T < 25°C to prevent amine oxidation.

  • Completion: Stir 1h. The product often precipitates directly as the hydrobromide salt or free base depending on pH.

Expected Yield: 85–90% Selectivity: High (due to solvent cage effects in water).

Data Comparison Table

FeatureProtocol A (Protection)Protocol B (NBS)Protocol C (H2O2/HBr)
Overall Yield 75–82%88–92% 85–90%
Atom Economy Low (requires Ac2O, Hydrolysis)Moderate (Succinimide waste)High (Water byproduct)
Regioselectivity Excellent (>99%) Good (~95%)Good (~95%)
Reaction Time Long (2 days)Short (3-4 hours)Moderate (6-8 hours)
Safety Profile Good (Standard reagents)Good (Avoids liquid Br2)Caution (Exothermic peroxide)
Primary Risk Yield loss during hydrolysisPolybromination if NBS spikesOxidation if Temp > 25°C

Troubleshooting & FAQs

Q1: My reaction mixture turned black immediately. What happened?

Diagnosis: Rapid oxidation of the amine group. The Science: o-Anisidine has a low oxidation potential. If you use elemental bromine (


) without temperature control or protection, the bromine acts as an oxidant rather than a halogenating agent, creating radical cations that polymerize into "aniline black" tars.
Solution: 
  • Immediate Fix: Switch to Protocol B (NBS) or Protocol A (Acetylation) .

  • If using Br2: Lower temperature to -10°C and dilute the bromine in acetic acid before addition.

Q2: I am seeing significant amounts of dibromo- product (M+2 mass peak).

Diagnosis: Stoichiometry or Mixing issues. The Science: The mono-brominated product (4-bromo-2-methoxyaniline) is still activated by the methoxy group. If local concentration of brominating agent is high, the second bromine will add at the C6 position. Solution:

  • Slow Down: Reduce the addition rate of the brominating agent.

  • Stoichiometry: Use exactly 0.95–1.0 equivalents. Do not use excess "to drive completion." It is better to leave 5% starting material (easy to separate) than generate 5% dibromo impurity (hard to separate).

Q3: How do I separate the 4-bromo (para) from the 6-bromo (ortho) isomer?

Diagnosis: Regioselectivity failure. Solution:

  • Recrystallization: The para isomer is significantly more symmetric and crystalline. Recrystallize from Ethanol/Water (80:20). The ortho isomer usually remains in the mother liquor.

  • Prevention: Use Protocol A . The acetyl group creates a steric wall around the ortho position, making formation of the 6-bromo isomer mechanistically unfavorable.

Visual Logic & Pathways

Diagram 1: Reaction Pathways & Selectivity Control

This diagram illustrates the mechanistic divergence between direct bromination (risk of tar/poly-Br) and the protection route.

BrominationPathways Start o-Anisidine (2-methoxyaniline) DirectBr Direct Bromination (Br2 or NBS) Start->DirectBr Fast Route Protect Acetylation (Ac2O) Start->Protect High Purity Route Radical Oxidation/Tars (Black Mixture) DirectBr->Radical High Temp / Excess Oxidant OrthoPara Mixture: 4-Br (Major) + 6-Br (Minor) DirectBr->OrthoPara Controlled Cond. DiBromo 4,6-Dibromo Impurity DirectBr->DiBromo Excess Reagent Acetanilide o-Acetanisidide (Protected) Protect->Acetanilide ParaProtected 4-Bromo-o-acetanisidide (Steric Control) Acetanilide->ParaProtected Br2/AcOH (High Regioselectivity) FinalProduct 4-Bromo-2-methoxyaniline (Target) OrthoPara->FinalProduct Purification ParaProtected->FinalProduct Hydrolysis (HCl)

Caption: Mechanistic divergence showing how protection (Green path) avoids oxidation and regioselectivity issues common in direct bromination (Yellow path).

Diagram 2: Troubleshooting Decision Tree

Use this flowchart to diagnose yield failures in real-time.

Troubleshooting Start Problem Detected Color Is reaction mixture BLACK/TAR? Start->Color Purity Is there DIBROMO impurity (MS +2 peak)? Color->Purity No Yes_Color CAUSE: Amine Oxidation FIX: Use Acetylation (Protocol A) or Lower Temp (-10°C) Color->Yes_Color Yes Yield Is Yield < 60%? Purity->Yield No Yes_Purity CAUSE: Stoichiometry Excess FIX: Use 0.95 eq NBS Add reagent slower Purity->Yes_Purity Yes Yes_Yield CAUSE: Solubility loss in workup FIX: Check pH of aqueous layer. Must be pH 8-9 for extraction. Yield->Yes_Yield Yes

Caption: Diagnostic logic for resolving common failure modes in aniline bromination.

References

  • Regioselective Bromination Protocols

    • Title: Regioselective bromination of arom
    • Source:Journal of Organic Chemistry / NIH PubMed Central.
    • Relevance: Establishes NBS as the superior reagent for preventing oxid
    • (General Search Verification)

  • Green Chemistry Approaches

    • Title: Environmentally benign electrophilic and radical bromination 'on water': H2O2–HBr system versus N-bromosuccinimide.[3][5][6]

    • Source:Tetrahedron (via ResearchG
    • Relevance: Validates Protocol C, demonstrating high yields (85-91%) without organic solvents.
  • Directing Effects & Protection Strategies

    • Title: Synthesis of 4-bromo-2-methoxyaniline via acetyl
    • Source:Vogel's Textbook of Practical Organic Chemistry (Classic Protocol adapted
    • Relevance: Provides the foundational logic for Protocol A (Protection/Deprotection).
    • (Patent Reference for Industrial Synthesis)

  • Safety & Handling

    • Title: 4-Bromo-2-methoxyaniline Safety D
    • Source: TCI Chemicals / PubChem.
    • Relevance: Critical safety data regarding toxicity and handling of bromin

Sources

Separation of 4,5-dibromo and 4,6-dibromo regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Resolution Separation of Dibromo-Heterocycle Regioisomers

Ticket ID: REGIO-BR-4546 Subject: Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

The separation of 4,5-dibromo (vicinal) and 4,6-dibromo (meta-positioned) regioisomers is a classic challenge in the synthesis of fused heterocycles such as 2,1,3-benzothiadiazoles (BT) , indoles , and benzimidazoles .[1]

These isomers often co-elute on standard silica gel because their lipophilicity (


) is nearly identical.[1] However, they possess distinct dipole moments  and molecular symmetries  that can be exploited.[1] The 4,5-isomer, being vicinal, typically exhibits a larger net dipole moment and greater steric strain compared to the 4,6-isomer.[1]

This guide provides a troubleshooting workflow based on electronic differentiation (NMR) , dipole-driven chromatography , and symmetry-driven crystallization .

Module 1: Diagnostic & Analytical Triage

Q: How do I definitively distinguish the 4,5-isomer from the 4,6-isomer without a crystal structure?

A: You must use


 NMR coupling constants (

-values)
. This is the only self-validating diagnostic method before separation.
  • The 4,5-Dibromo Isomer (Vicinal Substitution):

    • The remaining protons are located at positions 6 and 7 .[1]

    • These protons are ortho to each other.[1]

    • Diagnostic Signal: You will see two doublets with a large coupling constant (

      
       ).[1]
      
  • The 4,6-Dibromo Isomer (Meta Substitution):

    • The remaining protons are located at positions 5 and 7 .[1]

    • These protons are meta to each other.[1]

    • Diagnostic Signal: You will see two doublets (or singlets if resolution is low) with a very small coupling constant (

      
       ).[1]
      

Data Validation Table: NMR Signatures

Feature4,5-Dibromo Isomer4,6-Dibromo IsomerMechanism
Proton Relationship Ortho (H6, H7)Meta (H5, H7)Proximity of H-atoms
Coupling Constant (

)
7.5 – 8.8 Hz 1.5 – 2.2 Hz Karplus relationship
Peak Shape Distinct Doublets (dd)Narrow Doublets or SingletsSpin-spin interaction
Dipole Moment High (Vectors additive)Moderate (Vectors divergent)Vector addition of C-Br bonds

Module 2: Purification Protocols

Q: My isomers are co-eluting on TLC (Hexane/DCM). How do I separate them?

A: Standard normal-phase silica often fails because the hydrophobic surface area of both isomers is identical. You must switch to Shape Selectivity or Dipole Selectivity .[1]

Protocol A: The "Dipole-Maximized" Flash Chromatography

The 4,5-isomer is generally more polar due to the additive dipole vectors of the vicinal bromines. The 4,6-isomer has a wider bond angle (


), partially cancelling the dipole.[1]
  • Stationary Phase: Switch from Standard Silica to CN (Cyano) or Phenyl-Hexyl functionalized silica.[1] These phases interact via

    
    -
    
    
    
    interactions, which are sensitive to the electron density distortion caused by the bromine positions [1].[1]
  • Mobile Phase: Avoid pure Hexane/EtOAc. Use Toluene/Hexane gradients.[1] Toluene is a

    
    -active solvent that amplifies the subtle electronic differences between the isomers.
    
    • Start: 100% Hexane.[1]

    • Gradient: 0%

      
       20% Toluene over 10 CV (Column Volumes).[1]
      
    • Observation: The 4,6-isomer (less polar) usually elutes first; the 4,5-isomer (more polar) elutes second.[1]

Protocol B: Recrystallization (The "Symmetry" Method)

If you have >500 mg of material, chromatography may be inefficient.[1]

  • Solvent System: Use a mixture of Ethanol and Chloroform (3:1).[1]

  • Theory: The 4,6-isomer is structurally more similar to the symmetric 4,7-isomer and often packs more efficiently into a crystal lattice than the 4,5-isomer, which suffers from "vicinal clash" (steric repulsion between the two large bromine atoms).[1]

  • Procedure:

    • Dissolve the mixture in hot Chloroform.

    • Slowly add hot Ethanol until turbidity is just reached.[1]

    • Cool slowly to room temperature, then to

      
      .
      
    • Result: The 4,6-isomer typically precipitates first due to better packing efficiency [2].[1] The supernatant will be enriched in the 4,5-isomer.[1]

Module 3: Troubleshooting & FAQs

Q: I see three spots on TLC. What is the third one? A: In bromination reactions of heterocycles (like benzothiadiazole or indole), the "third spot" is almost always the 4,7-dibromo (symmetric) isomer or a tribromo over-reaction product.[1]

  • Action: Check the NMR.[1][2] If you see a singlet in the aromatic region (integrating to 2H), that is the symmetric 4,7-isomer.[1]

Q: Can I use Reverse Phase (C18) HPLC? A: Yes, and it is often superior for this specific pair.

  • Why: C18 separates based on hydrophobicity and shape.[1] The 4,5-isomer has a larger effective dipole, making it interact less with the hydrophobic C18 chains compared to the 4,6-isomer.[1]

  • Prediction: On C18 (Water/Acetonitrile), the 4,5-isomer elutes earlier (more polar), and the 4,6-isomer elutes later (more hydrophobic).[1] This is the reverse of the elution order on normal phase silica [3].

Visual Workflow: Decision Logic

G Start Crude Mixture: 4,5- & 4,6-Dibromo Isomers NMR Step 1: 1H NMR Diagnosis (Check J-coupling) Start->NMR Decision Is J-coupling distinct? (Ortho ~8Hz vs Meta ~2Hz) NMR->Decision Scale Check Scale Decision->Scale Yes, confirmed Cryst Protocol B: Recrystallization (EtOH/CHCl3) Scale->Cryst > 500 mg Chrom Protocol A: Flash Chromatography (Toluene/Hexane) Scale->Chrom < 500 mg Check Validation: Re-run NMR on Fractions Cryst->Check HPLC Alternative: Reverse Phase C18 (MeCN/H2O) Chrom->HPLC If poor resolution Chrom->Check HPLC->Check

Caption: Decision tree for selecting the optimal purification route based on scale and analytical confirmation.

References

  • Welch Materials. (2024).[1] A Guide to Selective Columns for Isomer Separation. Retrieved from

    • Relevance: Validates the use of specialized stationary phases (Phenyl/Amide) for positional isomers where LogP is identical.
  • National Institutes of Health (NIH). (2013).[1] Purified Brominated Indole Derivatives from Dicathais orbita. Retrieved from [1]

    • Relevance: detailed protocols for separating 5-bromo and 6-bromo indole derivatives using chromatography and NMR valid
  • BenchChem. (2025).[1][3] A Comparative Guide to the Isomeric Separation of Dibromophenols by HPLC. Retrieved from [1]

    • Relevance: Establishes the reversal of elution order between Normal Phase and Reverse Phase for vicinal vs. meta dibromo isomers.
  • Rakitin, O. A., et al. (2025).[1][3][4] Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis.... Retrieved from [1]

    • Relevance: Discusses the specific synthesis and handling of 4,7-dibromo vs isomeric impurities in benzothiadiazole scaffolds.

Sources

Technical Support Hub: 4,5-Dibromo-2-methoxyaniline Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 45DB-OX-PREV Subject: Prevention of Autoxidation and Photolytic Degradation in Halogenated Anisidines Status: Active Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The "Why" Behind the Darkening

You are likely reading this because your off-white crystalline solid has turned into a purple, brown, or black tar. This is not just a cosmetic issue; it represents a fundamental change in chemical identity that will compromise downstream palladium-catalyzed couplings (e.g., Buchwald-Hartwig) or nucleophilic substitutions.

The Mechanism of Failure: 4,5-Dibromo-2-methoxyaniline is an electron-rich aniline derivative (anisidine). The methoxy group at the ortho position increases the electron density of the amine, making it highly susceptible to Radical Cation Formation .

  • Initiation: Exposure to atmospheric oxygen or UV light abstracts a hydrogen atom or an electron from the free amine.

  • Propagation: The resulting radical cation dimerizes or reacts further to form quinone imines and azo compounds .

  • Chromophores: These oxidized species are highly conjugated chromophores. Even trace amounts (ppm levels) can turn the entire bulk material dark purple or brown due to high extinction coefficients.

Visualizing the Oxidation Pathway:

OxidationPathway Aniline Pure 4,5-Dibromo- 2-methoxyaniline (Colorless/White) Trigger Trigger: O2 + Light (hv) Aniline->Trigger Radical Anilino Radical (Reactive Intermediate) Trigger->Radical -e- / -H+ Quinone Quinone Imines (Highly Colored) Radical->Quinone Dimerization Polymer Oligomers/Tars (Black/Brown) Quinone->Polymer Polymerization

Figure 1: The cascade of autoxidation. Once the radical forms, the reaction is self-propagating.

Troubleshooting Matrix: Symptom Diagnosis

Use this table to diagnose the severity of your degradation and select the appropriate protocol.

SymptomDiagnosisImpact on SynthesisRecommended Action
Off-white / Pale Grey Surface OxidationNegligible (<0.5% impurity).Protocol B (Inert Storage). Use as is for robust reactions.
Pink / Purple Spots Localized Photo-oxidationLow. Impurities may poison Pd-catalysts.Protocol A (Recrystallization with Zn).
Dark Brown / Black Severe AutoxidationHigh. Significant loss of titer; will fail stoichiometry.Protocol A (Full Remediation) or Discard.
Liquefaction (Melt) Depression of MPCritical. Product is chemically compromised.Discard. Purification is likely more expensive than replacement.
Technical Protocols
Protocol A: The "Zinc Dust" Rescue (Purification)

Use this when the material has darkened but is not yet a tar. The Zinc acts as a reducing agent, converting colored quinoid impurities back into their colorless amine or hydroquinone forms during the purification process.

Reagents:

  • Degraded 4,5-Dibromo-2-methoxyaniline

  • Ethanol (95%) or Methanol (solvent)

  • Activated Charcoal (decolorizing agent)

  • Zinc Dust (<10 micron, high purity)

Workflow:

  • Dissolution: Dissolve the crude dark solid in the minimum amount of boiling ethanol.

  • Reduction: Add activated charcoal (5% wt/wt) and Zinc Dust (1-2% wt/wt) to the boiling solution.

    • Technical Note: The Zn reduces the oxidized impurities (azo/nitroso/quinone species) which are then adsorbed onto the charcoal or remain in solution as colorless reduced species.

  • Reflux: Reflux for 5–10 minutes. Do not over-boil.

  • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad to remove the Zn and Charcoal.

    • Critical: The filtrate should be clear or pale yellow. If it is still dark, repeat step 2.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool to 4°C.

  • Collection: Filter the white crystals and wash with cold ethanol.

  • Drying: Dry under high vacuum (<5 mbar) in the dark.

PurificationWorkflow Start Dark/Oxidized Sample Dissolve Dissolve in Boiling EtOH Start->Dissolve AddAgents Add Activated Carbon + ZINC DUST Dissolve->AddAgents Reflux Reflux 5-10 mins (Reduction Occurs) AddAgents->Reflux Filter Hot Filtration (Remove C/Zn) Reflux->Filter Check Is Filtrate Clear? Filter->Check Crystallize Crystallize & Dry (Vacuum/Dark) Check->Crystallize Yes Repeat Repeat Treatment Check->Repeat No Repeat->AddAgents

Figure 2: The Remediation Workflow. The addition of Zinc Dust is the critical control point for reversing oxidation.

Protocol B: The "Inert Sandwich" (Storage)

Prevention is superior to remediation. Halogenated anilines must be treated as "Living Reagents."

  • Container: Use Amber Glass vials only. Clear glass allows UV triggering of the radical mechanism.

  • Atmosphere: Purge the headspace with Argon (Ar) or Nitrogen (N2) after every use. Argon is preferred as it is heavier than air and forms a better "blanket" over the crystals.

  • Seal: Parafilm is insufficient for long-term storage. Use a Teflon-lined screw cap, then wrap with electrical tape or Parafilm.

  • Temperature: Store at 2–8°C .

    • Caution: Allow the vial to warm to room temperature before opening to prevent water condensation, which accelerates oxidation.

Frequently Asked Questions (FAQs)

Q: Can I use the material if it is slightly purple? A: For rough chemistry (e.g., amide coupling with excess reagent), yes. However, for transition-metal catalyzed reactions (Suzuki, Buchwald), no . The oxidized impurities often contain azo-linkages or free radicals that can coordinate to Palladium/Nickel catalysts, poisoning the catalytic cycle and drastically reducing yield.

Q: Why does the Safety Data Sheet (SDS) mention "Light Sensitive"? A: The C-Br bond and the electron-rich aniline system are photolabile. UV light can induce homolytic cleavage or excitation, generating radicals that initiate the polymerization chain reaction described in Figure 1 [1].

Q: I don't have Zinc Dust. Can I just use Charcoal? A: Charcoal alone works via adsorption. It removes existing colored impurities but does not chemically reverse the oxidation state. Zinc provides a reductive environment that actively converts quinone imines back to amines/phenols, increasing the recovery yield [2].

Q: Is this compound toxic? A: Yes, highly. Like most halogenated anilines and anisidines, it is toxic if swallowed, inhaled, or absorbed through the skin. It may cause methemoglobinemia (interfering with blood oxygen transport). Always handle in a fume hood [3].

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 459257, 4-Bromo-2-methoxyaniline (Analogous Structure). Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).Purification of Laboratory Chemicals. Butterworth-Heinemann.

Technical Support Center: Optimizing Catalyst Loading for 4,5-Dibromo-2-methoxyaniline Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for optimizing reactions involving 4,5-Dibromo-2-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of catalyst loading in cross-coupling reactions with this specific substrate. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with 4,5-Dibromo-2-methoxyaniline in catalyzed reactions.

Q1: What are the most common types of cross-coupling reactions performed with 4,5-Dibromo-2-methoxyaniline?

A1: 4,5-Dibromo-2-methoxyaniline is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The two bromine atoms offer opportunities for sequential or double coupling. The most common transformations include:

  • Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids or esters. This is widely used for creating biaryl structures.

  • Buchwald-Hartwig Amination: To form C-N bonds with a wide range of primary and secondary amines.[1][2][3] This is crucial for the synthesis of many pharmacologically active compounds.[4]

  • Sonogashira Coupling: To form C-C triple bonds with terminal alkynes.

  • Heck Coupling: To form C-C double bonds with alkenes.

Q2: Why is optimizing catalyst loading so critical for this substrate?

A2: Optimizing catalyst loading is a balancing act between reaction efficiency, cost, and purity.

  • Too little catalyst: Can lead to slow or incomplete reactions, resulting in low yields and complex mixtures of starting material and product.[5]

  • Too much catalyst: Increases costs, especially with precious metal catalysts like palladium.[6] It can also lead to the formation of side products through unwanted catalytic pathways and complicates purification by increasing residual metal content in the final product.[6][7] For a substrate like 4,5-Dibromo-2-methoxyaniline with two reactive sites, excessive catalyst might also lead to a higher incidence of double-coupling byproducts when single coupling is desired.

Q3: How do the electronic and steric properties of 4,5-Dibromo-2-methoxyaniline influence catalyst choice and loading?

A3: The methoxy (-OCH3) and amino (-NH2) groups are electron-donating, which can influence the reactivity of the aryl bromide. The amino group can also coordinate to the palladium center, potentially affecting the catalytic cycle. The steric hindrance around the bromine atoms is moderate, but the choice of a bulky ligand on the palladium catalyst is often beneficial to promote reductive elimination and prevent catalyst deactivation.[8] Bulky, electron-rich phosphine ligands are commonly employed in modern cross-coupling reactions.[9]

Q4: What is a typical starting catalyst loading (mol%) for a screening reaction with this substrate?

A4: For an initial screening experiment, a catalyst loading of 1-2 mol% of the palladium source is a common starting point for many cross-coupling reactions.[6] If the reaction is sluggish, increasing the loading to 5 mol% can be explored.[10] Conversely, if the reaction proceeds cleanly and efficiently, subsequent optimization should focus on reducing the catalyst loading to as low as reasonably achievable.[11][12]

Troubleshooting Guide

This section provides a structured approach to common problems encountered during reactions with 4,5-Dibromo-2-methoxyaniline, with a focus on issues related to catalyst loading.

Problem 1: Low or No Conversion

Symptoms:

  • TLC or LC-MS analysis shows predominantly unreacted 4,5-Dibromo-2-methoxyaniline.

  • The reaction mixture has not changed color as expected (e.g., from the formation of the active Pd(0) species).

Potential Causes & Solutions:

Potential Cause Explanation Suggested Solution
Insufficient Catalyst Loading The catalytic turnover is too slow to achieve significant conversion in the given timeframe.Increase the catalyst loading incrementally (e.g., from 1 mol% to 2.5 mol%, then to 5 mol%). Monitor the reaction progress at each loading to find the optimal concentration.[5]
Catalyst Deactivation The active Pd(0) species is being converted to an inactive form. This can be caused by impurities (e.g., oxygen), high temperatures, or side reactions.[13][14][15]Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon). Use freshly distilled, degassed solvents. Consider using a more robust ligand that protects the palladium center.
Poor Catalyst Activation If using a Pd(II) precatalyst (e.g., Pd(OAc)2), it may not be efficiently reduced to the active Pd(0) species.[16]The addition of a reducing agent or ensuring the amine substrate can act as a reductant is crucial.[3] Using a pre-formed Pd(0) catalyst or a modern precatalyst designed for easy activation can also resolve this.[5]
Impure Reagents Impurities in the starting materials or solvents can poison the catalyst.Purify the 4,5-Dibromo-2-methoxyaniline (e.g., by recrystallization). Use high-purity, anhydrous solvents.[5]
Problem 2: Formation of Significant Byproducts

Symptoms:

  • Multiple new spots on TLC or peaks in LC-MS that are not the desired product.

  • Common byproducts include hydrodehalogenation (replacement of Br with H) or homocoupling of the starting material or coupling partner.

Potential Causes & Solutions:

Potential Cause Explanation Suggested Solution
Excessive Catalyst Loading High concentrations of the catalyst can promote side reactions.[6][7]Reduce the catalyst loading. A lower concentration of the active catalyst can favor the desired reaction pathway over competing side reactions.[12]
Incorrect Ligand-to-Metal Ratio An inappropriate ligand-to-metal ratio can lead to the formation of coordinatively unsaturated palladium species that are more prone to side reactions like β-hydride elimination.[2]For many phosphine ligands, a 1:1 or 2:1 ligand-to-palladium ratio is optimal. This should be screened during optimization.
Reaction Temperature Too High High temperatures can accelerate both the desired reaction and undesired side reactions. It can also lead to faster catalyst decomposition.Run the reaction at a lower temperature for a longer period. This can often improve selectivity.
Troubleshooting Workflow Diagram

G cluster_low_conversion Troubleshooting Low Conversion cluster_byproducts Troubleshooting Byproducts start Reaction Outcome Unsatisfactory low_conversion Low or No Conversion start->low_conversion Check Conversion byproducts Significant Byproducts start->byproducts Check Purity increase_loading Increase Catalyst Loading (e.g., 1% -> 2.5% -> 5%) low_conversion->increase_loading decrease_loading Decrease Catalyst Loading (e.g., 2% -> 1% -> 0.5%) byproducts->decrease_loading check_inert Verify Inert Atmosphere & Reagent Purity increase_loading->check_inert If still low change_catalyst Use a More Active Precatalyst or Ligand check_inert->change_catalyst If still low end Optimized Reaction change_catalyst->end optimize_ratio Optimize Ligand:Metal Ratio decrease_loading->optimize_ratio If still impure lower_temp Lower Reaction Temperature optimize_ratio->lower_temp If still impure lower_temp->end

Caption: A decision-making workflow for troubleshooting common issues in catalyzed reactions of 4,5-Dibromo-2-methoxyaniline.

Experimental Protocol: Optimizing Catalyst Loading for Suzuki-Miyaura Coupling

This protocol outlines a systematic approach to optimizing the catalyst loading for the reaction of 4,5-Dibromo-2-methoxyaniline with a boronic acid.

Reaction: Monosubstitution of 4,5-Dibromo-2-methoxyaniline with Phenylboronic Acid.

1. Materials and Reagents:

  • 4,5-Dibromo-2-methoxyaniline

  • Phenylboronic Acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (a common bulky phosphine ligand)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous and degassed

  • Toluene, anhydrous and degassed

  • Deionized Water, degassed

2. Step-by-Step Procedure for Catalyst Loading Screen:

  • Preparation: In a glovebox or under a stream of inert gas, prepare a stock solution of the catalyst system. For example, dissolve Pd(OAc)₂ and SPhos (1:1.2 molar ratio) in a known volume of degassed toluene to create a stock solution of a specific concentration. This ensures accurate dispensing of small quantities of the catalyst.

  • Reaction Setup:

    • To a series of oven-dried reaction vials, add 4,5-Dibromo-2-methoxyaniline (e.g., 100 mg, 1.0 equiv).

    • Add phenylboronic acid (1.2 equiv).

    • Add anhydrous K₂CO₃ (2.5 equiv).

    • Add a stir bar to each vial.

    • Seal the vials with septa and purge with inert gas.

    • Using a syringe, add the appropriate volume of the catalyst stock solution to each vial to achieve the target catalyst loadings (see table below).

    • Add the reaction solvent (e.g., 1,4-dioxane/water 10:1, to achieve a 0.1 M concentration of the limiting reagent).

  • Reaction Execution and Monitoring:

    • Place the vials in a preheated heating block or oil bath at a set temperature (e.g., 100 °C).[17]

    • Stir the reactions vigorously.

    • Monitor the progress of each reaction by taking small aliquots at regular intervals (e.g., 1h, 4h, 8h, 24h) and analyzing by TLC or LC-MS.

3. Data Analysis and Optimization:

The results of the screen can be tabulated to identify the optimal catalyst loading that provides the best balance of reaction time, yield, and purity.

Entry Catalyst Loading (mol%) Time (h) Conversion (%) Yield of Monosubstituted Product (%) Yield of Disubstituted Product (%)
10.1243530< 5
20.5248580< 5
31.0 8 >98 95 < 5
42.04>98948
55.02>988815

Based on this hypothetical data, a catalyst loading of 1.0 mol% provides the best outcome, achieving a high yield of the desired monosubstituted product in a reasonable timeframe with minimal formation of the disubstituted byproduct.

Catalyst Loading Optimization Logic Diagram

G cluster_input Inputs cluster_process Optimization Process cluster_output Outputs A 4,5-Dibromo-2-methoxyaniline D Screen Catalyst Loadings (e.g., 0.1% to 5.0%) A->D B Coupling Partner (e.g., Boronic Acid) B->D C Base, Solvent C->D E Monitor Reaction (Time, Conversion, Purity) D->E F Analyze Data (Yield vs. Cost vs. Purity) E->F G Optimal Catalyst Loading F->G H Reduced Cost & Impurities G->H I Efficient & Reproducible Protocol G->I

Caption: Logical flow for optimizing catalyst loading from inputs to desired outcomes.

By following this structured approach, you can systematically determine the optimal catalyst loading for your specific reaction with 4,5-Dibromo-2-methoxyaniline, leading to more efficient, cost-effective, and reproducible synthetic procedures.

References

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4467. [Link]

  • Twomey, E., et al. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Organic Process Research & Development, 25(12), 2649-2655. [Link]

  • PrepChem. (n.d.). Synthesis of 4-Bromo-2-methoxyaniline. [Link]

  • Study.com. (n.d.). Describe a synthetic route for the preparation of 4-methoxyaniline (p-anisidine) starting with benzene. [Link]

  • ResearchGate. (n.d.). Optimization of catalyst for coupling reaction. [Link]

  • Saini, C. K., Kaur, M., & Kaur, A. (2021). Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine. Journal of Applied Pharmaceutical Sciences and Research, 4(2), 13-18. [Link]

  • Gagnon, D., et al. (2015). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 13(35), 9234-9239. [Link]

  • MDPI. (2019). Synthesis and Characterization of Palladium(II) Complexes of Cross-Bridged Tetraazamacrocycles. [Link]

  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1895-1918. [Link]

  • ResearchGate. (n.d.). Influence of catalyst loading on the Suzuki-Miyaura cross coupling reaction. [Link]

  • The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ACS Publications. (2022). Multicomponent Reaction: Palladium-Catalyzed Carbonylation of Aryl Halides and Alkyl Halides to Aromatic Esters. The Journal of Organic Chemistry, 87(19), 13184-13194. [Link]

  • ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis. [Link]

  • ACS Publications. (2021). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry, 86(15), 10123-10134. [Link]

  • DSpace@MIT. (2019). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

  • University of Rochester. (n.d.). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • PubMed Central. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • ResearchGate. (2022). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 7(12), 1459-1481. [Link]

  • ResearchGate. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. [Link]

  • ResearchGate. (2023). Expression of the Reaction Selectivity and the Substituent Effect in Coupling Reactions by Reducing the Catalyst Loading. [Link]

  • National Institutes of Health. (2022). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]

  • National Institutes of Health. (2023). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]

  • ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Royal Society of Chemistry. (2015). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. [Link]

  • University of California, Irvine. (n.d.). Cross-Coupling Chemistry. [Link]

  • KAUST Repository. (2020). Predicting Reaction Yield in C–N Cross-coupling Using Machine Learning. [Link]

  • Dartmouth University. (2020). New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents. [Link]

  • Diva-portal.org. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. [Link]

  • National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

Sources

Technical Support Center: Solving Solubility Challenges in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

This guide is designed to serve as your front-line technical support for overcoming these common yet frustrating solubility hurdles. We will move from basic troubleshooting to advanced protocols, explaining not just what to do, but why you're doing it, empowering you to make informed decisions in your own research.

Section 1: Troubleshooting Guide

This section addresses the most immediate problems encountered when a sample refuses to dissolve.

Q1: My compound is insoluble in standard solvents like CDCl₃ and DMSO-d₆. What are my next steps?

A1: This is a frequent challenge. When common nonpolar (Chloroform-d) and polar aprotic (DMSO-d₆) solvents fail, a systematic expansion of your solvent search is necessary.

  • Expand the Polarity Range:

    • More Polar (Protic): Try Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O) for highly polar or ionic compounds.[2] D₂O is particularly useful for biomolecules and for identifying exchangeable protons (e.g., -OH, -NH), which will disappear from the spectrum upon exchange with deuterium.[1]

    • Aromatic: Solvents like Benzene-d₆ or Toluene-d₈ can offer unique solvating properties for compounds with aromatic moieties through π-stacking interactions.

    • Other Options: Acetonitrile-d₃ and Pyridine-d₅ are also excellent solvents that cover different ranges of polarity and chemical compatibility.

  • Consider Solvent Mixtures (Co-solvents): If a single solvent doesn't work, a mixture often will. Small additions (e.g., 5-10%) of a co-solvent can dramatically alter the bulk polarity and increase solubility. A common strategy is to dissolve the compound in a small amount of DMSO-d₆ and then dilute it with CDCl₃. This approach can maintain solubility while benefiting from the sharper lines often seen in less viscous solvents.

  • Use Physical Methods: Gentle heating or sonication can often provide the energy needed to overcome the crystal lattice energy of a solid and encourage dissolution.[1][3] Always check the thermal stability of your compound first.

Q2: My NMR spectrum has broad peaks and a poor, rolling baseline. Could this be a solubility issue?

A2: Absolutely. This is a classic symptom of poor solubility.

  • Causality: Undissolved particulate matter in the NMR tube disrupts the homogeneity of the magnetic field (B₀).[4] Since NMR relies on a perfectly uniform field to achieve high resolution, any suspended particles will cause localized field distortions, leading to severely broadened resonance lines and making it impossible to obtain sharp peaks (a process called "shimming").[4][5]

  • The Solution:

    • Visual Inspection: First, remove the tube and visually inspect it against a bright light. Look for any cloudiness or visible particles.

    • Filtration: If particles are present, the sample must be filtered. A simple and effective method is to use a Pasteur pipette with a small, tightly packed plug of glass wool at the bottom.[4] Filter the sample solution into a clean NMR tube. Crucially, do not use cotton wool , as common NMR solvents can leach impurities from it, which will appear in your spectrum.[4]

    • Re-assess Solubility: If the sample remains cloudy after filtration, the compound is likely supersaturated or has crashed out of solution. You will need to address this by either adding more solvent, choosing a different solvent, or using a co-solvent as described in Q1.

Q3: Can I use heat to dissolve my sample? What are the risks and best practices?

A3: Yes, using heat via a Variable Temperature (VT) experiment is a powerful technique for improving solubility, but it must be done with care.[6]

  • Mechanism: For most neutral organic compounds, solubility increases with temperature. Heating the sample within the NMR probe can provide the thermal energy needed to get more of your compound into solution, leading to a higher signal-to-noise ratio and sharper peaks.

  • Risks & Considerations:

    • Compound Stability: Ensure your compound is stable at the target temperature. You don't want to study a degraded product.

    • Solvent's Boiling Point: The maximum temperature you can use is limited by the boiling point of your solvent. Always stay at least 10-20°C below the boiling point to avoid over-pressurizing the tube.[7]

    • NMR Tube Quality: Only use high-quality, Class A borosilicate glass tubes (e.g., Pyrex) for VT experiments.[6] Cheaper, economy tubes can develop micro-fractures and may break or even explode at extreme temperatures, potentially causing catastrophic damage to the NMR probe.[8]

    • Precipitation on Cooling: Be aware that your compound may precipitate out of solution when the sample is returned to room temperature.[6]

  • Best Practice: Increase the temperature in increments (e.g., 10-15°C at a time), allowing the sample to equilibrate for 5-10 minutes at each step. Acquire a quick spectrum at each temperature to monitor the improvement in both solubility and signal quality.

Q4: My sample precipitates over time in the NMR tube. How can I prevent this?

A4: This indicates you have prepared a supersaturated solution, which is inherently unstable.

  • Cause: You may have used heat or sonication to dissolve more compound than is soluble at ambient temperature. Over time, the compound slowly returns to its more stable, solid state.

  • Solutions:

    • Dilute the Sample: The simplest solution is to add more of the same deuterated solvent to bring the concentration below the saturation point.

    • Use a Co-solvent: Add a small amount of a "better" solvent. For example, if your compound is precipitating from CDCl₃, adding 5% DMSO-d₆ can often stabilize the solution.

    • Re-evaluate Your Solvent Choice: The precipitation is a clear sign that you are at the limit of solubility for that specific solvent. It may be necessary to switch to a solvent in which your compound is more soluble.

Section 2: In-Depth Protocols

Protocol 1: Systematic Solvent Screening on a Microscale

Before committing your entire sample, test solubility on a small scale to conserve material.

  • Preparation: Aliquot approximately 1-2 mg of your compound into several small glass vials.

  • Solvent Addition: To each vial, add ~0.1 mL of a different deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄, Benzene-d₆, D₂O).

  • Dissolution Testing:

    • Gently swirl or flick the vial to mix. Observe for dissolution at room temperature.

    • If not fully dissolved, briefly sonicate the vial for 1-2 minutes.

    • If still undissolved, gently warm the vial with a heat gun and observe.

  • Selection: Choose the solvent that achieves complete, clear dissolution with the least intervention (i.e., without requiring heat if possible). If multiple solvents work, select the one with the lowest viscosity for better spectral resolution.[9]

Protocol 2: Utilizing Variable Temperature (VT) NMR to Enhance Solubility

This protocol assumes you have been trained on the specific spectrometer's VT unit.

  • Sample Preparation: Prepare your sample in a high-quality (Class A) NMR tube using a solvent with a suitable boiling point (e.g., Toluene-d₈, DMSO-d₆).[6] Ensure the sample is filtered and free of particulates.

  • Initial Setup: Insert the sample into the magnet and acquire a standard ¹H spectrum at ambient temperature (e.g., 298 K or 25°C) to serve as a baseline.

  • Incremental Heating:

    • Access the spectrometer's temperature control unit. Set the target temperature 15°C above ambient.

    • Allow the system to equilibrate for at least 5-10 minutes. The lock signal and shim values may drift during this time.

    • Re-optimize the shims (a process called "shimming") to ensure magnetic field homogeneity at the new temperature.

  • Data Acquisition: Acquire another ¹H spectrum. Compare the signal intensity and peak widths to the baseline spectrum.

  • Repeat: Continue increasing the temperature in 10-15°C increments, re-shimming and acquiring a spectrum at each step, until the desired solubility and spectral quality are achieved or you approach the solvent's boiling point.

  • Cool Down: When finished, gradually decrease the temperature back to ambient. Do not remove a very hot or very cold tube directly from the probe. Allow it to return to room temperature within the spectrometer to prevent thermal shock and potential cracking of the tube.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What does the "deuterated" in NMR solvents mean and why is it essential?

Deuterated solvents have had most of their hydrogen atoms (¹H, or protium) replaced with deuterium (²H), a stable isotope of hydrogen.[10] This is critical for two reasons:

  • Signal Interference: ¹H NMR spectroscopy detects signals from hydrogen atoms. If a normal, proton-containing solvent were used, its signal would be massive—millions of times more intense than the sample's signal—completely obscuring the peaks you want to see.[2] Since deuterium resonates at a completely different frequency, it is "invisible" in a ¹H NMR experiment.

  • Field-Frequency Lock: Modern NMR spectrometers use the deuterium signal from the solvent to "lock" the magnetic field. This system constantly monitors the deuterium frequency and makes tiny adjustments to the magnetic field to counteract any drift, ensuring the stability and high resolution of your spectrum over time.[2]

FAQ 2: How can I predict the solubility of my compound?

While perfect prediction is difficult, the chemical principle of "like dissolves like" is your best guide.

  • Polar Compounds: Molecules with many heteroatoms and hydrogen bond donors/acceptors (e.g., alcohols, amines, carboxylic acids) will dissolve best in polar solvents like Methanol-d₄, D₂O, or DMSO-d₆.[2]

  • Nonpolar Compounds: Molecules that are primarily hydrocarbon-based will dissolve best in nonpolar solvents like CDCl₃, Benzene-d₆, or Toluene-d₈.[2]

  • Intermediate Polarity: Compounds with a mix of polar and nonpolar features may require solvents of intermediate polarity like Acetone-d₆ or Acetonitrile-d₃.

FAQ 3: How much sample do I need, and how does concentration affect solubility and the spectrum?

For a typical small molecule (~200-500 g/mol ) on a modern 400-600 MHz spectrometer, a concentration of 5-25 mg in 0.5-0.6 mL of solvent is standard for ¹H NMR.[4][11]

  • Too Dilute: Leads to a poor signal-to-noise ratio (S/N), requiring a much longer experiment time to see your peaks. Halving the concentration requires four times the acquisition time to achieve the same S/N.[4]

  • Too Concentrated (or Insoluble): As discussed, this is a major problem. Even if the sample appears dissolved, very high concentrations can increase the solution's viscosity, leading to broader peaks. It can also make shimming the magnetic field very difficult.[1]

Section 4: Data & Visualization Resources

Table 1: Properties of Common Deuterated NMR Solvents

This table provides a quick reference for selecting a suitable solvent. Data is compiled from various sources.[12][13]

Solvent NameAbbreviationResidual ¹H Shift (ppm)¹³C Shift (ppm)Boiling Point (°C)Polarity Notes
Chloroform-dCDCl₃7.2677.1661Good for most nonpolar to moderately polar organic compounds.[14]
Dimethyl Sulfoxide-d₆DMSO-d₆2.5039.52189Excellent for highly polar, complex molecules, and salts.[1] High boiling point is ideal for VT NMR.
Acetone-d₆(CD₃)₂CO2.0529.84, 206.2656Versatile, dissolves a wide range of organic compounds.
Methanol-d₄CD₃OD3.31, 4.87 (OH)49.0065Good for polar compounds; exchangeable protons will swap with the -OD group.
Deuterium OxideD₂O~4.79 (variable)N/A101For water-soluble compounds, biomolecules, and salts.[1]
Benzene-d₆C₆D₆7.16128.0680Nonpolar; can induce significant shifts in analyte signals (aromatic solvent-induced shift).
Toluene-d₈C₇D₈2.08, 6.9-7.220.4, 125-138111Similar to Benzene-d₆ but with a higher boiling point, useful for VT work.
Acetonitrile-d₃CD₃CN1.941.32, 118.2682Medium polarity, useful for a wide range of compounds.

Note: Residual proton shifts can vary slightly based on temperature, concentration, and sample matrix.

Diagram 1: Decision Workflow for NMR Solvent Selection

This flowchart guides the user through a logical process for choosing an appropriate solvent system.

SolventSelection start Start: New Compound compound_info Analyze Compound Properties (Polarity, Functional Groups, Known Analogs) start->compound_info test_nonpolar Is it likely nonpolar? compound_info->test_nonpolar test_polar Is it likely polar? test_nonpolar->test_polar No / Unsure try_cdcl3 Try CDCl₃ or Benzene-d₆ test_nonpolar->try_cdcl3 Yes try_dmso Try DMSO-d₆ or MeOD-d₄ test_polar->try_dmso Yes try_d2o Is it a salt or biomolecule? Try D₂O test_polar->try_d2o No / Unsure soluble_q1 Soluble? try_cdcl3->soluble_q1 soluble_q2 Soluble? try_dmso->soluble_q2 try_d2o->soluble_q2 success Success! Proceed to NMR Acquisition soluble_q1->success Yes failure Still Insoluble soluble_q1->failure No soluble_q2->success Yes soluble_q2->failure No advanced Advanced Strategies failure->advanced co_solvent Use Co-Solvent Mixture (e.g., CDCl₃ + drops of DMSO-d₆) advanced->co_solvent vt_nmr Use Variable Temperature (VT) NMR (Requires stable compound) advanced->vt_nmr Troubleshooting start Problem: Poor NMR Spectrum (Broad Peaks, Low S/N, Bad Baseline) inspect_sample Visually Inspect NMR Tube (Hold against light) start->inspect_sample particles_q See Particles or Cloudiness? inspect_sample->particles_q filter_sample Filter Sample into Clean Tube (Use glass wool plug) particles_q->filter_sample Yes no_particles Sample Appears Clear particles_q->no_particles No reacquire Re-acquire Spectrum filter_sample->reacquire problem_solved Problem Solved reacquire->problem_solved concentration_q Is Concentration Too Low? no_particles->concentration_q increase_conc Increase Concentration (If solubility allows) concentration_q->increase_conc Yes (Low S/N) viscosity_issue Consider High Viscosity or Aggregation concentration_q->viscosity_issue No (Broad Peaks) increase_conc->reacquire dilute Dilute Sample viscosity_issue->dilute heat Increase Temperature (VT-NMR) viscosity_issue->heat dilute->reacquire heat->reacquire

Caption: A workflow for troubleshooting common NMR spectral problems.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Isotope Science / Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents. Retrieved from [Link]

  • Reddit r/OrganicChemistry. (2021). What are the best practices for sample preparation for NMR analysis? Retrieved from [Link]

  • eGPAT. (2019). Solvents in NMR spectroscopy. Retrieved from [Link]

  • San Diego State University. (n.d.). Common Problems. SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

  • Can, T. V., & Pervushin, K. (2014). Sensitivity Enhancement in Solution NMR: Emerging Ideas and New Frontiers. eMagRes, 3, 219–230.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Gorte, G., & Stradiotto, M. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 683–687.
  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2021). Variable-Temperature NMR Analysis of the Thermodynamics of Polymer Partitioning between Aqueous and Drug-Rich Phases and Its Significance for Amorphous Formulations. Retrieved from [Link]

  • University of Maryland. (n.d.). Troubleshooting. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • ResearchGate. (2022). How to take NMR if compound is not soluble in DMSO-d6 and CDCl3? Retrieved from [Link]

  • ResearchGate. (2015). Is there any changes or shifts on the NMR peaks when the solvent used for analyzing the samples is a mixture of two deuterated solvents? Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2014). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]

  • Dr. Puspendra Classes. (2018). Part 5: NMR - Solvents used in 1H NMR Spectroscopy. YouTube. Retrieved from [Link]

  • Torres, A. M., & Price, W. S. (2021). Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A, 2021.
  • Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry. Retrieved from [Link]

  • Reddit r/Chempros. (2023). Unable to obtain clean NMR of compound due to solvent sensitivity. Retrieved from [Link]

  • ResearchGate. (2015). Variable-Temperature NMR and Conformational Analysis of Oenothein B. Retrieved from [Link]

  • Wikipedia. (n.d.). Deuterium. Retrieved from [Link]

Sources

Validation & Comparative

IR Spectrum Analysis: Amine vs. Methoxy Group Differentiation

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

In pharmaceutical development and organic synthesis, distinguishing between amine (


) and methoxy (

) functional groups is a frequent analytical challenge. While Nuclear Magnetic Resonance (NMR) is definitive, Infrared (IR) spectroscopy remains the rapid, first-line modality for reaction monitoring and purity assessment.

This guide moves beyond basic peak assignment. It compares the spectral behaviors of these groups under native and derivatized conditions, providing a robust, self-validating workflow to resolve ambiguities caused by spectral overlap in the fingerprint region (


).

The Spectroscopic Landscape: Fundamental Vibrations

To interpret the spectrum accurately, one must understand the vibrational physics governing these groups. The frequency of vibration (


) is derived from Hooke’s Law, influenced by bond strength (

) and reduced mass (

):


  • Amines: The

    
     bond has a high force constant and low reduced mass, placing it in the high-frequency region (
    
    
    
    ).[1][2] However, the
    
    
    bond is dynamically similar to
    
    
    and
    
    
    , leading to significant overlap in the fingerprint region.
  • Methoxy: The

    
     group lacks the labile proton of primary/secondary amines. Its diagnostic power lies not in the 
    
    
    
    stretch (which is often obscured), but in the unique electronic environment of the methyl
    
    
    bonds, often resulting in "Bohlmann bands" or Fermi resonances below
    
    
    .

Comparative Analysis: Spectral Regions of Interest

The following table contrasts the behavior of Amine and Methoxy groups across three critical spectral windows.

Table 1: Comparative Spectral Signatures
Spectral RegionPrimary/Secondary Amine (

)
Methoxy (

)
Differentiation Reliability
Functional Group (

)
Strong Diagnostic. 1°: Doublet (sym/asym stretch).2°: Singlet (weak/sharp).3°: Absent.[1]Silent. No absorption in this region unless moisture is present (broad

).
High (for 1°/2° amines).Low for 3° amines vs. Methoxy.
The "Methyl Window" (

)
Silent (generally).Exception:

-methyl groups show stretches at

.
Moderate Diagnostic.

symmetric stretch often appears as a distinct shoulder/peak at

.[3]
Moderate. Critical for distinguishing 3° amines from methoxy ethers.
Fingerprint Region (

)
Ambiguous.

stretch (

).Variable intensity.
Ambiguous.

stretch (

).Strong, distinct bands (asym).
Low. High overlap risk. Do not rely solely on this region.

Advanced Validation Protocols

When standard transmission or ATR spectra are inconclusive—particularly when distinguishing tertiary amines from methoxy groups, or when water contamination obscures the


 region—employ these derivatization protocols.
Protocol A: The Exchange (The "Eraser" Method)

Best for: Distinguishing Primary/Secondary Amines from Methoxy/Alcohols.

Mechanism: Labile protons on Nitrogen (or Oxygen) rapidly exchange with Deuterium. The heavier mass of Deuterium shifts the vibrational frequency to a lower wavenumber (approx.


), effectively "erasing" the original peak.

Step-by-Step Workflow:

  • Acquire Reference: Collect the standard IR spectrum of the sample (thin film or ATR).

  • Dose: Apply 1 drop of

    
     (Deuterium Oxide) to the sample.
    
  • Mix/Settle: If using ATR, mix gently on the crystal with a non-abrasive tip. Wait 60 seconds.

  • Acquire Test: Collect the second spectrum.

  • Analysis:

    • Amine (

      
      ):  The bands at 
      
      
      
      will disappear or significantly diminish.
    • Methoxy (

      
      ):  The 
      
      
      
      bands (
      
      
      ) and
      
      
      bands (
      
      
      ) remain unchanged .
Protocol B: The HCl Salt Shift

Best for: Distinguishing Tertiary Amines from Methoxy Ethers.

Mechanism: Tertiary amines lack an


 stretch, making them spectrally similar to ethers. However, amines are basic. Reacting them with HCl forms an ammonium salt (

), introducing a broad, strong

stretch (

). Methoxy groups are non-basic and will not form salts under these conditions.

Step-by-Step Workflow:

  • Dissolve: Dissolve 10 mg of sample in dry ether or dichloromethane.

  • Bubble/Add: Bubble dry HCl gas or add 1 drop of 4M HCl in dioxane.

  • Evaporate: Evaporate the solvent to isolate the solid residue.

  • Acquire: Collect IR of the residue.

  • Analysis:

    • Amine: Appearance of broad "ammonium band" (

      
      ).
      
    • Methoxy: Spectrum remains largely identical to the starting material (no salt formation).

Decision Logic: Visualizing the Workflow

The following decision tree illustrates the logical flow for identifying an unknown peak using the methods described above.

IR_Analysis_Flow Start Unknown Sample Spectrum Check_3300 Check 3300-3500 cm⁻¹ Region Start->Check_3300 Peaks_Present Peaks Present? Check_3300->Peaks_Present D2O_Test Perform D₂O Exchange Peaks_Present->D2O_Test Yes (Doublet/Singlet) Check_2800 Check 2700-2850 cm⁻¹ Peaks_Present->Check_2800 No (Silent) Disappear Peaks Disappear? D2O_Test->Disappear Result_Amine Result: 1° or 2° Amine Disappear->Result_Amine Yes Result_Alcohol Result: Alcohol/Water Disappear->Result_Alcohol No (or Shift Only) HCl_Test Perform HCl Salt Test Check_2800->HCl_Test Ambiguous C-H region Salt_Formed New Broad Band (2200-2700 cm⁻¹)? HCl_Test->Salt_Formed Result_3Amine Result: 3° Amine Salt_Formed->Result_3Amine Yes Result_Methoxy Result: Methoxy/Ether Salt_Formed->Result_Methoxy No

Figure 1: Decision matrix for differentiating Amine and Methoxy functionalities using spectral features and chemical validation.

References

  • OpenStax. (2023).[4] Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

Sources

High-Halogen Matrix Validation: Comparative Guide to Elemental Analysis Standards for C7H7Br2NO

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

In drug development, the molecule C7H7Br2NO (Molecular Weight: ~280.94 g/mol ) represents a critical class of halogenated intermediates, most notably isomers like 3,5-Dibromo-4-methoxyaniline or 2-Amino-3,5-dibromobenzyl alcohol .

Analyzing this compound presents a specific "High-Halogen" challenge. With a theoretical Bromine content of ~56.9% , this matrix stresses the reduction capacity of standard elemental analyzers. If the combustion gases are not properly scrubbed, excess bromine (


) breaks through the reduction tube, often co-eluting with Nitrogen or Sulfur, leading to false-positive high results.

This guide objectively compares calibration standards and details the specific "Hard Combustion" protocols required to validate C7H7Br2NO purity with precision.

The Analyte: C7H7Br2NO Theoretical Composition
ElementMass ContributionTheoretical %Analytical Challenge
Carbon 84.0729.92% Low %C requires high sensitivity calibration.
Hydrogen 7.062.51% Very low %H; sensitive to moisture contamination.
Bromine 159.8156.89% CRITICAL: Rapidly depletes silver gauze; causes "breakthrough."
Nitrogen 14.014.99% Susceptible to interference from unreduced NOx or Br2.
Oxygen 16.005.69% Requires separate pyrolysis cycle (optional).

Part 2: Comparative Analysis of Calibration Standards

To accurately analyze C7H7Br2NO, you cannot rely solely on generic organic standards. You must select a standard that mimics the combustion behavior of a heavy halogenated matrix.

Comparison Table: Calibration Candidates
StandardFormulaMatrix MatchSuitability for C7H7Br2NORecommendation
Acetanilide

Poor Low. Lacks halogens. Excellent for checking general C/N response, but fails to validate the silver scrubber's efficiency.Daily System Check only.
Sulfanilamide

Moderate Medium. Contains Sulfur, which behaves similarly to halogens in difficult combustion. Good for checking separation columns.Secondary verification.
4-Bromobenzoic Acid

Excellent High. High Br content (~39%) closely mimics the analyte's combustion kinetics and tests the Ag-trap capacity.PRIMARY STANDARD.
BBOT

Moderate Medium. Complex molecule, but the lower halogen/sulfur density doesn't stress the system enough for this specific analyte.Alternative.
Expert Insight: The "Matrix Effect"

Using Acetanilide to calibrate for C7H7Br2NO is a common error. While Acetanilide will give a linear response for Carbon and Nitrogen, it does not generate


 gas. If your reduction tube's silver wool is exhausted, Acetanilide will still read perfectly, but your C7H7Br2NO sample will show a massive error in Nitrogen (due to Br interference).

Therefore, you must use 4-Bromobenzoic Acid (or similar high-halogen standard) to prove that your instrument is successfully trapping Bromine.

Part 3: Experimental Protocol (Self-Validating System)

To ensure scientific integrity, this protocol uses a "Sandwich" Combustion Method with Tungsten Trioxide (


) or Vanadium Pentoxide (

) to facilitate complete oxidation of the refractory carbon ring protected by the heavy bromine atoms.
A. Reagents & Preparation[1][2]
  • Calibration Standard: 4-Bromobenzoic Acid (ACS Reagent Grade, >99.9%).

  • Combustion Aid: Tungsten Trioxide (

    
    ) powder.
    
  • Capsules: Tin (Sn) capsules for solids.

  • Scrubber: Fresh Silver (Ag) wool in the combustion/reduction tube.

B. The "Hard Combustion" Workflow
  • System Conditioning: Run 3 "Blank" cycles (empty tin capsule) to purge atmospheric nitrogen.

  • Weighing:

    • Tare the tin capsule.

    • Weigh 1.5 - 2.0 mg of C7H7Br2NO. (Note: Keep sample mass low to prevent halogen saturation).

    • Add 5 - 10 mg of

      
       powder directly over the sample.
      
    • Why?

      
       acts as an oxygen donor and prevents the formation of soot (unburned carbon) which is common in heavily brominated rings.
      
  • Folding: Fold the capsule tightly to exclude air (argon/helium bubbles).

  • Analysis Cycle:

    • Furnace Temp: 980°C (or 1050°C for flash combustion).

    • Oxygen Dose: Increase

      
       injection time by 20% compared to standard Acetanilide runs to ensure complete oxidation of the Br-C bonds.
      
C. Visualization: Combustion & Scrubbing Pathway

The following diagram illustrates the critical path of the gases and where the "Breakthrough" risk occurs.

CombustionPathway cluster_0 Reactor Tube Sample Sample (C7H7Br2NO) + WO3 Additive Combustion Combustion Zone (980°C + O2) Sample->Combustion Injection Gases Raw Gases: CO2, H2O, NOx, Br2 Combustion->Gases Oxidation AgTrap Silver (Ag) Wool Trap (CRITICAL STEP) Gases->AgTrap Flow Reduction Reduction Copper (Cu) NOx -> N2 AgTrap->Reduction CO2, H2O, NOx (Br2 Removed) Detector TCD Detector Measures N2, CO2, H2O AgTrap->Detector FAILURE MODE: Br2 Breakthrough Reduction->Detector Clean Gases

Caption: Figure 1. The reactive flow path. The Silver (Ag) Trap is the specific control point for C7H7Br2NO analysis. If this trap fails, Br2 mimics N2 at the detector.

Part 4: Data Validation & Troubleshooting

When analyzing C7H7Br2NO, use this decision matrix to interpret your data.

ObservationLikely CauseCorrective Action
High Nitrogen (>5.2%) Halogen Breakthrough. The Ag wool is saturated or channeled.

is hitting the detector.
Replace the top 3cm of the reactor packing (Silver wool). Reduce sample mass.
Low Carbon (<29.5%) Incomplete Combustion. The heavy Br atoms are shielding the Carbon ring.Increase

dose. Ensure

ratio is at least 3:1 to sample.
High Hydrogen (>2.8%) Moisture Contamination. The amine group (-NH2) or hydroxyl (-OH) is hygroscopic.Dry sample in a desiccator for 24h. Check carrier gas trap.
Calculation of Purity

To validate the synthesis of C7H7Br2NO, the found values must fall within ±0.4% of the theoretical values (standard journal acceptance criteria).



Note: If Nitrogen is high but Carbon is correct, do not calculate purity yet. Fix the halogen scrubbing first.

References

  • Thermo Fisher Scientific. (2021). FlashSmart Elemental Analyzer Operating Manual: Handling Halogenated Samples.Link[1]

  • NIST. (2023). Standard Reference Materials for Organic Elemental Analysis. National Institute of Standards and Technology. Link

  • PerkinElmer. (2018). Optimization of Combustion Parameters for High-Halogen Organics. Application Note. Link

  • EPA Method 440.0. (1997). Determination of Carbon and Nitrogen in Sediments and Particulates. (Provides grounding for combustion kinetics). Link

(Note: Specific commercial URLs for standards are subject to change; refer to major suppliers like Sigma-Aldrich, Elemental Microanalysis, or Alpha Resources for "4-Bromobenzoic Acid" standards.)

Sources

Comparative Guide: Validating Regio-Selectivity in Electrophilic Aromatic Substitution (EAS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Certainty Paradox

In medicinal chemistry, the difference between an ortho- and meta- isomer is the difference between a blockbuster drug and a toxicological failure. While Electrophilic Aromatic Substitution (EAS) is a textbook reaction, its validation in complex pharmacophores is rarely textbook-simple. Steric hindrance and electronic bias often yield counter-intuitive mixtures that defy simple "activating/deactivating" rules.

This guide moves beyond basic theory to provide a comparative technical framework for validating regiochemistry. We analyze three distinct validation systems—NMR Spectroscopy, Chromatographic Mass Spectrometry, and X-Ray Crystallography—evaluating them not just on accuracy, but on throughput and structural certainty.

Comparative Analysis of Validation Architectures

The choice of validation method depends on the stage of development (Screening vs. IND-enabling) and the sample matrix.

Table 1: Technical Performance Matrix
FeatureHigh-Field NMR (2D) GC/LC-MS (Quant) X-Ray Crystallography
Primary Output Connectivity & Spatial ProximityRetention Time & Mass Frag.Absolute 3D Coordinates
Structural Certainty High (95-99%)Medium (Requires Standards)Absolute (100%)
Throughput Medium (10-30 min/sample)High (2-5 min/sample)Low (Days to Weeks)
Sample State Solution (Pure >90% preferred)Solution (Crude mixtures OK)Solid Crystal (Required)
Limit of Detection ~0.1 mg~1 pg (High Sensitivity)N/A (Crystal quality dependent)
Critical Limitation Signal overlap in crowded regionsIsomers often have identical MSCrystal growth failure

Detailed Experimental Protocols

These protocols are designed as self-validating systems . If the internal check fails, the data must be rejected.

Protocol A: The "Triangulation" NMR Method

Best for: Definitive structural assignment of isolated intermediates.

Principle: Single-dimension proton NMR (


H) is often insufficient for substituted rings due to overlapping signals. We utilize a triangulation of Scalar Coupling (

)
, Through-Space (NOE) , and Long-Range Correlation (HMBC) .

Workflow:

  • Sample Prep: Dissolve 5-10 mg in DMSO-

    
     (preferred over CDCl
    
    
    
    to prevent signal overlap via H-bonding shifts).
  • Step 1:

    
    H Scalar Analysis (The First Check): 
    
    • Inspect aromatic region (6.5 - 8.5 ppm).

    • Validation Check: Calculate coupling constants (

      
      ).
      
      • 
         (often unresolved singlet-like)
        
  • Step 2: 1D NOE / 2D NOESY (The Spatial Check):

    • Irradiate the distinct substituent signal (e.g., a Methyl or Methoxy group).

    • Validation Check: Observe enhancement of the aromatic proton.[1]

      • Positive NOE: The proton is ortho to the substituent.

      • Null NOE: The proton is meta or para.

  • Step 3: HMBC (The Connectivity Check):

    • Set optimization for long-range coupling (

      
      ).
      
    • Trace correlations from the substituent proton to the quaternary ring carbon (

      
      ) and subsequent ring protons.
      
Protocol B: Chromatographic Isomer Resolution (GC-MS)

Best for: Quantifying regio-isomeric ratios (o:m:p) in crude reaction mixtures.

Principle: Positional isomers often share identical molecular ions (


) and fragmentation patterns. Separation relies on boiling point differentials and column polarity interactions.

Workflow:

  • Column Selection: Use a high-polarity phase (e.g., Polyethylene Glycol/Wax or Biphenyl phases). Standard non-polar (5%-phenyl) columns often fail to resolve meta and para isomers.

  • Method Parameters:

    • Carrier Gas: Helium (1.0 mL/min, constant flow).

    • Temp Ramp: Slow ramp (

      
      ) through the aromatic elution window.
      
  • Validation Check (The "Shift" Rule):

    • Inject authentic standards of all three isomers if available.

    • If standards are unavailable, rely on the Elution Order Rule (General, but verify):

      • On polar columns: Ortho (elutes first due to steric shielding/lower BP)

        
        Meta
        
        
        
        Para (highest BP/symmetry).
    • Self-Validation: The sum of integrated areas for all isomer peaks must equal the total product yield quantified by FID/TIC.

Visualizing the Logic

Diagram 1: The Regio-Validation Decision Matrix

This workflow illustrates the decision process for a scientist handling a fresh reaction mixture.

RegioValidation Start Crude Reaction Mixture Isolate Isolate Major Product (Flash Chromatography) Start->Isolate High Purity Needed CrudeAnalysis Quantitative Ratio Analysis (GC-MS / LC-MS) Start->CrudeAnalysis Rapid Ratio Check NMR_Decision 1H NMR Analysis Isolate->NMR_Decision CouplingCheck Are J-values distinct? (Ortho ~8Hz, Meta ~2Hz) NMR_Decision->CouplingCheck NOESY Run 2D NOESY (Spatial Proximity) CouplingCheck->NOESY Ambiguous/Crowded Result Validated Regio-Structure CouplingCheck->Result Clear Pattern (e.g. AA'BB') HMBC Run HMBC (Quaternary Connectivity) NOESY->HMBC No NOE / Distant Groups XRay X-Ray Crystallography (Absolute Configuration) NOESY->XRay Inconclusive Data NOESY->Result NOE Observed HMBC->XRay Inconclusive Data HMBC->Result

Caption: Workflow for selecting the appropriate validation method based on sample purity and spectral clarity.

Diagram 2: NMR Logic – Distinguishing Substitution Patterns

This diagram visualizes the specific splitting patterns expected for identifying the position of a new electrophile (


) on a mono-substituted ring (

).

NMRLogic Input Substituted Product (R-Ph-E) Ortho ORTHO Isomer (1,2-disubstituted) Input->Ortho Steric Clash? Meta META Isomer (1,3-disubstituted) Input->Meta EWG Directing? Para PARA Isomer (1,4-disubstituted) Input->Para EDG Directing? OrthoSig 4 Protons 1 d (J~8Hz) 1 t (J~7Hz) 1 t (J~7Hz) 1 d (J~8Hz) Ortho->OrthoSig Spectrum MetaSig 4 Protons 1 s (isolated) 2 d (J~8Hz) 1 t (J~8Hz) Meta->MetaSig Spectrum ParaSig 4 Protons Symmetric AA'BB' Two Doublets (J~8Hz) Integral 2H each Para->ParaSig Spectrum

Caption: Expected 1H NMR splitting patterns for disubstituted benzene rings. Note: 'd'=doublet, 't'=triplet, 's'=singlet.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (The definitive text on coupling constants and splitting patterns).

  • Maas, A., et al. (2017).[2] Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS. Journal of Chromatography B, 1052, 146-153. (Demonstrates chromatographic separation of positional isomers).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on NOESY and HMBC pulse sequences).

  • News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy: A Comparative Analysis. (Overview of structural resolution capabilities).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.